Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDDUPBNHWQGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, making this scaffold a significant target for synthetic chemists. This document outlines a probable synthetic route based on the well-established Hantzsch thiazole synthesis and presents predicted characterization data based on structurally similar compounds.
Introduction
Thiazole moieties are integral components of many pharmacologically active compounds. Their presence in various natural products and synthetic drugs underscores their importance in the design of novel therapeutic agents. This compound, with its phenolic and ester functional groups, presents a versatile platform for further chemical modifications and biological screening. This guide details a proposed laboratory-scale synthesis and the analytical techniques required for its structural elucidation and purity assessment.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. For the target molecule, the proposed reactants are 4-hydroxythiobenzamide and ethyl bromopyruvate.
Experimental Protocols
The following experimental protocols are proposed based on standard procedures for the Hantzsch thiazole synthesis of analogous compounds.
Synthesis of this compound
Materials:
-
4-hydroxythiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxythiobenzamide (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
Characterization Methods
The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. The spectrum is typically recorded using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the molecular structure. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) can be used as the solvent.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this analysis.
Predicted Characterization Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds found in the literature.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₁NO₃S |
| Molecular Weight | 249.29 g/mol |
| Appearance | Pale yellow to white solid |
| Melting Point | 180-190 °C (estimated) |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Shifts |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, phenolic), ~3100 (C-H stretch, aromatic), ~1720 (C=O stretch, ester), ~1600, 1580, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ester and phenol) |
| ¹H NMR (DMSO-d₆, ppm) | ~10.0 (s, 1H, -OH), ~8.1 (s, 1H, thiazole-H), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | ~170 (C=O, ester), ~162 (thiazole-C2), ~160 (Ar-C-OH), ~145 (thiazole-C4), ~129 (Ar-CH), ~125 (thiazole-C5), ~122 (Ar-C), ~116 (Ar-CH), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| Mass Spec. (ESI-MS) | m/z: 250.05 [M+H]⁺, 272.03 [M+Na]⁺ |
Characterization Workflow
The logical flow for the characterization of the synthesized compound is outlined below.
Applications in Drug Development
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The 2-(4-hydroxyphenyl)thiazole scaffold, in particular, is of significant interest as the phenolic hydroxyl group can mimic the tyrosine residue in protein binding sites and also serves as a handle for the synthesis of more complex derivatives through ether or ester linkages. This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Hantzsch synthesis protocol is a reliable and well-documented method for obtaining thiazole derivatives. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this compound. The versatile structure of the target molecule makes it a valuable building block for the development of novel therapeutic agents, warranting further investigation into its synthesis and biological evaluation.
Spectroscopic and Structural Elucidation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thiazole core, coupled with a hydroxyphenyl moiety, makes it a valuable scaffold for the synthesis of various biologically active molecules. This technical guide provides a summary of the available spectroscopic data for a closely related analog, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate , due to the limited availability of published experimental data for the title compound. The provided data offers valuable insights into the expected spectral characteristics of this compound.
Spectroscopic Data of a Structural Analog: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
The following data is for Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, which features an additional methyl group at the 4-position and the carboxylate group at the 5-position of the thiazole ring.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 264.0689 | 264.0689 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The spectrum of the analog would be expected to show characteristic absorptions for the O-H, C=O, C=N, and C-S bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | 3400-3200 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C-H (Aliphatic) | 3000-2850 |
| C=O (Ester) | ~1700 |
| C=N (Thiazole) | ~1610 |
| C=C (Aromatic) | ~1590, 1500 |
| C-O (Ester/Phenol) | 1300-1000 |
| C-S (Thiazole) | 700-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed molecular structure, including the connectivity and chemical environment of atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
| ~2.5 | Singlet | 3H | -CH₃ (on thiazole) |
| ~4.3 | Quartet | 2H | -OCH₂ CH₃ |
| ~6.9 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~7.7 | Doublet | 2H | Ar-H (meta to -OH) |
| ~8.0 | Singlet | 1H | Thiazole-H (position 5) |
| ~9.8 | Singlet | 1H | Ar-OH |
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -OCH₂CH₃ |
| ~17 | -CH₃ (on thiazole) |
| ~61 | -OCH₂ CH₃ |
| ~116 | Ar-C (ortho to -OH) |
| ~122 | Thiazole-C5 |
| ~129 | Ar-C (meta to -OH) |
| ~148 | Thiazole-C4 |
| ~158 | Ar-C (ipso to -OH) |
| ~162 | C =O (Ester) |
| ~168 | Thiazole-C2 |
Experimental Protocols
Detailed experimental protocols for acquiring the above data are crucial for reproducibility. While specific instrument parameters may vary, the general methodologies are outlined below.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is typically used.
-
Ionization Source : Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation : For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.
-
Sample Preparation : The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.
-
Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound based on the data of a close structural analog. Researchers can use this information as a reference for the characterization of this and similar molecules.
Physical and chemical properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a heterocyclic organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, featuring a thiazole ring linked to a hydroxyphenyl group, serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its potential biological activities, with a focus on its role as a key intermediate in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical synthesis and potential biological pathways.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 113334-60-4 | [1][2] |
| Molecular Formula | C12H11NO3S | [1][2] |
| Molecular Weight | 249.29 g/mol | [3] |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
| Solubility | No data available | [4] |
| Appearance | Pale yellow powder (predicted) | [5] |
Table 2: Spectroscopic Data Identifiers for this compound
| Spectroscopic Data | Identifier | Source(s) |
| ¹H NMR | Data not explicitly available in searches | |
| ¹³C NMR | Data not explicitly available in searches | |
| Mass Spectrometry | Data not explicitly available in searches | |
| IR Spectroscopy | Data not explicitly available in searches |
Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly available, a general and widely used method for the synthesis of 2-arylthiazole-4-carboxylates is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or α-halo-β-ketoester. In this case, 4-hydroxythiobenzamide would be reacted with ethyl bromopyruvate.
General Experimental Protocol (Hantzsch Thiazole Synthesis):
-
Reaction Setup: A solution of 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: Ethyl bromopyruvate (1 equivalent) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.
Characterization Methods
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), ester carbonyl (C=O), and thiazole ring vibrations.
Biological Activity and Potential Applications
Thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-phenylthiazole scaffold, in particular, has been identified as a promising pharmacophore for the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. Several studies have reported that 2-arylthiazole derivatives exhibit significant inhibitory activity against both AChE and BChE. While specific IC50 values for this compound are not available, it has been synthesized as a key intermediate for more complex cholinesterase inhibitors.
The proposed mechanism of action involves the binding of the thiazole derivative to the active site of the cholinesterase enzyme, thereby preventing the breakdown of acetylcholine.
Conclusion
This compound is a molecule of significant interest due to its foundational role in the synthesis of potentially therapeutic compounds. While a comprehensive dataset of its physical and chemical properties is yet to be fully established in the public domain, its structural motifs suggest a high potential for biological activity, particularly as a cholinesterase inhibitor. The experimental protocols outlined in this guide provide a basis for its synthesis and characterization, paving the way for further research into its specific biological functions and applications in drug development. Further investigation is warranted to fully elucidate its properties and therapeutic potential.
References
- 1. European Journal of Life Sciences » Submission » Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity [dergipark.org.tr]
- 2. Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate - C12H11NO3S | CSSB00000274355 [chem-space.com]
- 3. 2-(4-HYDROXY-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 11334-60-4 [chemicalbook.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 113334-60-4 Name: [xixisys.com]
- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activities of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds. Its unique chemical properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Within this class, derivatives of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate have emerged as a particularly promising group, demonstrating a wide spectrum of biological activities. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by quantitative data, experimental protocols, and workflow visualizations.
General Synthesis Overview
The synthesis of this compound derivatives typically involves multi-step chemical reactions. A common route is the Hantzsch thiazole synthesis, where a key step involves the condensation of a thiosemicarbazone with an α-haloketone. Subsequent modifications are then made to the core structure to generate a library of derivatives. For instance, the hydroxyl group on the phenyl ring or the carboxylate group can be modified to introduce different functional moieties, leading to compounds with diverse biological profiles.
A generalized synthetic pathway often starts with commercially available materials and proceeds through several intermediate steps. The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC).[1] The final products are purified and their structures confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][3]
References
- 1. jptcp.com [jptcp.com]
- 2. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Docking of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in-silico docking studies on Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and its analogs. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes quantitative data from various studies, details experimental protocols for in-silico analysis, and presents visual workflows and pathways to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.
Data Presentation: Quantitative Insights into Biological Activity
The following tables summarize the biological activities and in-silico docking results for various analogs of this compound.
Table 1: Anticancer and Antimicrobial Activities of Thiazole Derivatives
| Compound ID | Target/Cell Line | Activity Metric | Value | Reference |
| 4c | MCF-7 | IC50 | 2.57 ± 0.16 µM | [1] |
| 4c | HepG2 | IC50 | 7.26 ± 0.44 µM | [1] |
| 4a | MCF-7 | IC50 | 12.7 ± 0.77 µM | [1] |
| 4a | HepG2 | IC50 | 6.69 ± 0.41 µM | [1] |
| PVS 03 | MDAMB-231 | IC50 | Not specified, but showed best activity | [2] |
| 13a | E. coli | MIC | 93.7 µg/mL | [3] |
| 13a | P. aeruginosa | MIC | 62.5 µg/mL | [3] |
| 13a | S. aureus | MIC | 46.9 µg/mL | [3] |
| 13a | B. subtilis | MIC | 62.5 µg/mL | [3] |
| 13a | C. albicans | MIC | 7.8 µg/mL | [3] |
| 13a | Aspergillus flavus | MIC | 5.8 µg/mL | [3] |
| 2b | S. aureus | Zone of Inhibition | 17.32 mm | [4] |
| 2j | E. coli | Zone of Inhibition | 16.71 mm | [4] |
Table 2: Antiglycation and Antioxidant Activities of Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates
| Compound ID | Activity | IC50 (µM) | Reference |
| 1j | Antiglycation | 1.848 ± 0.646 | [5] |
| 1k | Antiglycation | 0.0004 ± 1.097 | [5] |
| Aminoguanidine (Standard) | Antiglycation | 25.50 ± 0.337 | [5] |
| 2g | Antioxidant (%FRSA) | 84.46 ± 0.13 | [6][7] |
| 2h | Antioxidant (%FRSA) | 74.50 ± 0.37 | [6][7] |
Table 3: Molecular Docking Scores of Thiazole Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| PVS 03 | EGFR | -7.811 | [2] |
| 1j | Not Specified | -9.25 | [5] |
| 1k | Not Specified | -8.42 | [5] |
| 2j | 1KZN | -6.8 | [4] |
| Chloramphenicol (Standard) | 1KZN | -7.4 | [4] |
| 10a | EGFR Kinase | -3.4 | [8] |
| 6d | EGFR Kinase | -3.0 | [8] |
Experimental Protocols: A Guide to In-Silico Docking
The following protocol outlines a generalized workflow for performing in-silico molecular docking studies, based on methodologies cited in the reviewed literature.
1. Protein Preparation:
-
Obtaining the Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software.
-
3D Conversion and Optimization: The 2D structures are converted into 3D structures. Energy minimization is then performed using a suitable force field to obtain the most stable, low-energy conformation of the ligand.
3. Grid Generation:
-
Binding Site Identification: The active site or binding pocket of the protein is identified. This is often determined from the location of a co-crystallized ligand in the PDB structure or through computational prediction methods.
-
Grid Box Definition: A grid box is generated around the identified binding site. This box defines the three-dimensional space where the docking software will search for favorable binding poses of the ligand.
4. Molecular Docking:
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically place the prepared ligand into the defined grid box of the target protein. The algorithm explores various conformations and orientations of the ligand within the active site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score (e.g., in kcal/mol) that represents the predicted strength of the protein-ligand interaction.
5. Analysis of Results:
-
Pose Selection: The docked poses are ranked based on their docking scores. The pose with the most favorable score is typically considered the most likely binding mode.
-
Interaction Analysis: The interactions between the best-ranked ligand pose and the amino acid residues of the protein's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for in-silico molecular docking studies.
Logical Relationship in Drug Design
Caption: Logical workflow for the design and optimization of thiazole analogs.
Potential Signaling Pathway: PI3K/Akt/mTOR
Given that many thiazole derivatives are investigated for their anticancer properties, the PI3K/Akt/mTOR pathway is a common target. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for anticancer thiazole analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. jptcp.com [jptcp.com]
- 3. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Dance: Unraveling the Structure-Activity Relationship of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Derivatives for Therapeutic Advantage
A deep dive into the chemical architecture and biological performance of a promising class of therapeutic agents, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) governing ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate derivatives. Through a detailed examination of synthetic methodologies, quantitative biological data, and mechanistic pathways, this document illuminates the key structural motifs crucial for eliciting potent and selective pharmacological responses.
The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a multitude of clinically approved drugs. The specific architectural arrangement of this compound provides a versatile template for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide synthesizes the current understanding of how modifications to this core structure influence its biological activity, with a particular focus on anticancer applications.
Quantitative Structure-Activity Relationship: A Tabular Summary
While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in publicly available literature, valuable insights can be gleaned from closely related 2-phenylthiazole-4-carboxamide derivatives. The following table summarizes the in vitro cytotoxic activity of a series of these analogs against various human cancer cell lines. The data highlights how substitutions on the pendant phenyl ring modulate anticancer potency.
| Compound ID | R Group (Substitution on Phenyl Ring) | T47D (Breast Cancer) IC50 (µg/mL) | Caco-2 (Colorectal Cancer) IC50 (µg/mL) | HT-29 (Colon Cancer) IC50 (µg/mL) |
| 1a | H | > 50 | > 50 | > 50 |
| 1b | 4-OCH₃ | 25.1 | 15.8 | 30.2 |
| 1c | 2-OCH₃ | 10.5 | 22.4 | 9.8 |
| 1d | 3-F | 8.9 | 9.2 | 9.5 |
Data extrapolated from studies on 2-phenylthiazole-4-carboxamide derivatives, which serve as a close structural surrogate for SAR analysis.[1][2]
Key Insights from SAR Data:
-
Influence of Methoxy Groups: The introduction of a methoxy group at the 4-position of the phenyl ring (Compound 1b) moderately enhances activity against Caco-2 cells, while a 2-methoxy substituent (Compound 1c) leads to a more pronounced increase in potency against T47D and HT-29 cell lines.[1][2]
-
Impact of Halogenation: A fluorine atom at the 3-position (Compound 1d) results in a significant improvement in cytotoxic activity across all tested cell lines, with IC50 values dropping below 10 µg/mL.[1]
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of the core this compound and its derivatives, along with their subsequent biological evaluation, follows established methodologies in medicinal chemistry.
General Synthetic Procedure for 2-Arylthiazole-4-carboxylic Acid Derivatives
The synthesis of the title compounds and their analogs generally proceeds via a Hantzsch thiazole synthesis.
Step 1: Synthesis of the Thiazole Core
A typical procedure involves the reaction of a substituted thiobenzamide with ethyl bromopyruvate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization. For the synthesis of the core compound, 4-hydroxythiobenzamide would be the starting material.
Step 2: Derivatization (Amide Formation - for analogs in the table)
For the synthesis of the carboxamide derivatives, the corresponding ethyl ester is first hydrolyzed to the carboxylic acid using a base such as sodium hydroxide. The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive such as hydroxybenzotriazole (HOBt) in an inert solvent like dichloromethane (DCM).
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., T47D, Caco-2, HT-29) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Visualizing the Path to Discovery and Action
To better understand the workflow and the potential mechanisms of action of these compounds, the following diagrams are provided.
The presented data and methodologies underscore the potential of the this compound scaffold as a promising starting point for the development of novel therapeutic agents. Further derivatization and systematic biological evaluation are warranted to fully explore the therapeutic potential of this chemical class. The insights provided in this guide aim to facilitate these future research and development endeavors.
References
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: A Technical Overview of its Presumed Anticancer Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate (EHT) is a synthetic compound belonging to the thiazole class of heterocyclic molecules. While direct studies on EHT are limited, extensive research on structurally similar thiazole derivatives provides a strong basis for predicting its mechanism of action in cancer cells. This document synthesizes the available evidence on related compounds to propose a comprehensive technical guide on the core anticancer activities of EHT. It is hypothesized that EHT exerts its effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis, including the inhibition of receptor tyrosine kinases and disruption of microtubule dynamics. This guide presents quantitative data from related compounds, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling pathways.
Core Mechanism of Action
Based on the established activities of analogous 2-(4-hydroxyphenyl)thiazole and thiazole-4-carboxylate derivatives, EHT is predicted to function as a multi-targeting anticancer agent. The primary mechanisms are likely to involve:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): The thiazole scaffold is a common feature in inhibitors of key RTKs that are often dysregulated in cancer.[1][2] EHT's 2-(4-hydroxyphenyl) moiety makes it a candidate for targeting the ATP-binding sites of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5][6] Inhibition of these receptors would disrupt downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
-
Disruption of Tubulin Polymerization: Many thiazole-containing compounds are known to interfere with microtubule dynamics by binding to the colchicine-binding site of tubulin.[7][8][9][10] This action prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Induction of Apoptosis: By inhibiting critical survival pathways and disrupting the cell cycle, EHT is expected to induce programmed cell death (apoptosis).[11][12][13] This can be mediated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.
-
Cell Cycle Arrest: Interference with signaling pathways that regulate cell cycle progression, such as those downstream of EGFR, and the direct disruption of microtubule function, would likely cause cancer cells to arrest at specific checkpoints, primarily G1/S or G2/M, preventing their division.[5][11]
Signaling Pathways
The anticancer effects of EHT are likely mediated through the modulation of the following key signaling pathways:
EGFR Signaling Pathway
The inhibition of EGFR by EHT would block the activation of downstream pathways like RAS/MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.
Caption: Proposed inhibition of the EGFR signaling pathway by EHT.
VEGFR-2 Signaling Pathway
By inhibiting VEGFR-2, EHT would likely suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by EHT.
Apoptosis Induction Pathway
The culmination of RTK inhibition and cell cycle disruption is the induction of apoptosis, likely involving the activation of caspases.
Caption: Proposed pathway for apoptosis induction by EHT.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various thiazole derivatives against different cancer cell lines, providing a reference for the potential potency of EHT.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-based Chalcones | Ovar-3 (Ovarian) | 1.55 - 2.95 | [7] |
| MDA-MB-468 (Breast) | 1.55 - 2.95 | [7] | |
| 2,4-Disubstituted Thiazoles | HepG2 (Liver) | 3.35 - 18.69 | [10] |
| MCF-7 (Breast) | 3.35 - 18.69 | [10] | |
| HCT116 (Colon) | 3.35 - 18.69 | [10] | |
| HeLa (Cervical) | 3.35 - 18.69 | [10] | |
| Thiazolyl-Pyrazolines | A549 (Lung) | 2.9 - 4.2 | [14] |
| H441 (Lung) | 3.8 - 4.8 | [14] | |
| NCI-H1650 (Lung, EGFR mutant) | 3.5 - 5.7 | [4] | |
| NCI-H1975 (Lung, EGFR mutant) | 4.4 - 6.2 | [4] | |
| Thiazole-Naphthalene Derivatives | MCF-7 (Breast) | 0.48 | [8] |
| A549 (Lung) | 0.97 | [8] | |
| Bis-Thiazole Derivatives | KF-28 (Brain) | 0.718 - 3.374 | [12] |
| A2780 (Ovarian) | 2.34 - 7.45 | [12] | |
| MCF-7 (Breast) | 0.6648 | [12] | |
| MDA-MB-231 (Breast) | 1.51 | [12] | |
| Thiazole-based VEGFR-2 Inhibitor | MDA-MB-231 (Breast) | 1.21 | [5] |
| 2-(4-hydroxybenzylidene)hydrazinyl]-thiazole | MCF-7 (Breast) | 2.57 | [11] |
| HepG2 (Liver) | 7.26 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the anticancer activity of EHT.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16]
-
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of EHT and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[17][18][19]
-
Workflow Diagram:
Caption: Workflow for cell cycle analysis using propidium iodide.
-
Protocol:
-
Culture cells with EHT at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V-FITC and PI.
-
Protocol:
-
Treat cells with EHT for the desired time period.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
Conclusion
While further direct experimental validation is required, the existing body of research on analogous thiazole derivatives strongly suggests that this compound is a promising candidate for anticancer drug development. Its predicted multi-targeted mechanism of action, involving the inhibition of key oncogenic signaling pathways and the disruption of fundamental cellular processes, provides a solid rationale for its continued investigation. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation of EHT's therapeutic potential.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 6. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 13. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. atcc.org [atcc.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. assets.fishersci.com [assets.fishersci.com]
Investigating the Anti-inflammatory Properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data was found for the anti-inflammatory properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate in the public domain. The following guide is a comprehensive overview based on the established anti-inflammatory activities of structurally related thiazole derivatives. The experimental protocols and data presented are representative of the methodologies used to evaluate this class of compounds.
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects. The substitution pattern on the thiazole ring plays a crucial role in modulating these properties. This technical guide explores the potential anti-inflammatory characteristics of this compound, drawing parallels from and summarizing the data of analogous compounds. The anti-inflammatory actions of thiazole derivatives are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and nitric oxide synthase (iNOS) enzymes.
Potential Mechanisms of Anti-inflammatory Action
Thiazole derivatives have been reported to exert their anti-inflammatory effects through various mechanisms. The primary proposed pathways involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling cascades.
Inhibition of Cyclooxygenase (COX) Enzymes
Many thiazole derivatives have been investigated as inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Several thiazole-containing compounds have demonstrated the ability to inhibit iNOS, thereby reducing the levels of this pro-inflammatory mediator.
The potential interplay of these inhibitory activities is depicted in the following signaling pathway diagram.
Data Presentation
The following tables summarize quantitative data for the anti-inflammatory activity of various thiazole derivatives, which may serve as a reference for predicting the potential efficacy of this compound.
In Vivo Anti-inflammatory Activity of Thiazole Derivatives
Table 1: Percentage Inhibition of Paw Edema in Carrageenan-Induced Rat Paw Edema Model
| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| 3c | 50 | 3 | 44 | Nimesulide | Not specified |
| 3d | 50 | 3 | 41 | Nimesulide | Not specified |
| 3a | 50 | 3 | Appreciable | Nimesulide | Not specified |
Data is for nitro-substituted thiazole derivatives.[1]
In Vitro Anti-inflammatory Activity of Thiazole Derivatives
Table 2: In Vitro COX Inhibition by Thiazole Derivatives
| Compound ID | Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition | Reference Compound | % Inhibition (Reference) |
| Thiazole Derivative 1 | 5 | 14.7 - 74.8 | 53.9 - 81.5 | Celecoxib | Not specified |
Data represents a range for a series of thiazole carboxamide derivatives.
Table 3: In Vitro iNOS Inhibition by Thiazole Derivatives
| Compound ID | Assay | IC50 (µM) | Reference Compound | IC50 (µM) (Reference) |
| Thiazole Derivative A | iNOS enzyme assay | Varies | Aminoguanidine | Varies |
| Thiazole Derivative B | NO production in macrophages | Varies | Aminoguanidine | Varies |
Specific IC50 values for thiazole derivatives as iNOS inhibitors are variable and depend on the specific chemical structure.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-inflammatory thiazole derivatives are provided below.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Wistar albino rats of either sex (150-200g) are used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Dosing: The test compounds and a standard anti-inflammatory drug (e.g., Nimesulide) are administered orally or intraperitoneally.[1][2] The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 30 minutes) post-dosing, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.[1]
-
Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.
-
Procedure:
-
The test compound is pre-incubated with the enzyme in a buffer solution.
-
Arachidonic acid is added to initiate the reaction.
-
The rate of oxidation of the chromogenic substrate is measured spectrophotometrically.
-
-
Calculation: The percentage inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control. The IC50 value (concentration causing 50% inhibition) is then determined.
In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period, followed by stimulation with LPS to induce iNOS expression and NO production.
-
Measurement of Nitrite: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage inhibition of NO production is calculated by comparing the nitrite concentration in the treated wells to that of the LPS-stimulated control wells. The IC50 value is then determined.
Conclusion
While direct experimental evidence for the anti-inflammatory properties of this compound is limited in the available literature, the extensive research on analogous thiazole derivatives strongly suggests its potential as an anti-inflammatory agent. The primary mechanisms of action are likely to involve the inhibition of key inflammatory enzymes such as COX-2 and iNOS, leading to a reduction in the production of pro-inflammatory mediators. Further in-depth in vivo and in vitro studies are warranted to elucidate the specific anti-inflammatory profile and mechanism of action of this particular compound. The experimental protocols and comparative data presented in this guide provide a solid framework for such an investigation.
References
Thiazole Derivatives as a Promising Scaffold for Cholinesterase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has highlighted the critical role of cholinesterase inhibitors. These agents counteract the depletion of the neurotransmitter acetylcholine by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Within the vast landscape of medicinal chemistry, the thiazole nucleus has emerged as a privileged scaffold for the design of potent and selective cholinesterase inhibitors. This technical guide provides an in-depth overview of the cholinesterase inhibitory potential of various thiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Quantitative Data on Cholinesterase Inhibition by Thiazole Derivatives
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro cholinesterase inhibitory activities of a selection of thiazole-based compounds from recent studies.
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference Standard (IC50 in µM) |
| Benzimidazole-based Thiazoles | Analogue 16 | AChE | 0.10 ± 0.05 | Donepezil (2.16 ± 0.12) |
| Analogue 21 | BChE | 0.20 ± 0.050 | Donepezil (4.5 ± 0.11) | |
| Thiazole-bearing Sulfonamides | Analogue 1 | AChE | 0.10 ± 0.05 | Donepezil (2.16 ± 0.12) |
| Analogue 1 | BChE | 0.20 ± 0.050 | Donepezil (4.5 ± 0.11) | |
| 2-Imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones | Compound 10 | AChE | 0.103 | Donepezil (0.055) |
| Compound 16 | AChE | 0.109 | Donepezil (0.055) | |
| 4-(Benzo[d]thiazol-2-yl) phenols based on 4-hydroxycoumarin | Compound 3i | AChE | 2.7 | - |
| Thiazolidin-4-ones | Compound 6a (hippocampus) | AChE | 5.20 | - |
| Compound 6k (hippocampus) | AChE | 4.46 | - |
This table presents a selection of data to illustrate the range of activities observed. For a comprehensive understanding, please refer to the original research articles.
Experimental Protocols for Assessing Cholinesterase Inhibitory Activity
The most widely used method for determining AChE and BChE inhibitory activity is the spectrophotometric method developed by Ellman.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as a substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (thiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay in 96-Well Plate:
-
Add 25 µL of the test compound solution at various concentrations to the wells.
-
Add 50 µL of the AChE or BChE solution in buffer.
-
Incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C).
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).
-
-
Measurement: Immediately measure the absorbance at a wavelength of 412 nm at regular intervals for a specified period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Process
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.
Methodological & Application
Application Notes and Protocols: Hantzsch Th-synthesis-of-ethyl-2-4-hydroxyphenyl-thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceuticals. The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and versatile method for the construction of the thiazole ring system.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. The process is known for its simplicity and generally high yields.[2] This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a potentially valuable intermediate in drug discovery, via the Hantzsch thiazole synthesis.
Principle of the Method
The Hantzsch synthesis of this compound involves the reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocols
This section details the necessary procedures for the synthesis of the target compound, including the preparation of the requisite starting materials.
Synthesis of Starting Material 1: 4-Hydroxythiobenzamide
A common method for the synthesis of 4-hydroxythiobenzamide is the reaction of 4-hydroxybenzonitrile with a sulfur source, such as sodium hydrosulfide.
Materials:
-
4-Hydroxybenzonitrile
-
Sodium hydrosulfide (NaSH)
-
Diethylamine or other suitable secondary amine
-
Acetic acid
-
Water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add 90 mL of water, 3 mL of diethylamine, 30 g of 4-hydroxybenzonitrile, and 20 g of sodium hydrosulfide.[3]
-
Stir the mixture and slowly heat to approximately 85°C.[3]
-
Once the temperature is reached, slowly add 25 mL of propionic acid dropwise.[3]
-
After the addition is complete, continue stirring the reaction mixture at 85°C for 2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxybenzonitrile starting material is consumed.
-
Cool the reaction mixture to about 10°C in an ice bath.[3]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid twice with cold water.[3]
-
Dry the solid at approximately 60°C to obtain the 4-hydroxythiobenzamide product. A faint yellow solid is expected.[3]
Synthesis of Starting Material 2: Ethyl Bromopyruvate
Ethyl bromopyruvate can be synthesized by the bromination of ethyl pyruvate.
Materials:
-
Ethyl pyruvate
-
Bromine
-
Dichloromethane
-
Concentrated sulfuric acid
Equipment:
-
Three-neck round-bottom flask with a dropping funnel and thermometer
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL three-neck flask equipped with a constant-pressure dropping funnel and a thermometer, sequentially add 40 g of ethyl pyruvate, 190 g of dichloromethane, and concentrated sulfuric acid. Stir the solution.
-
Heat the mixture.
-
Slowly add bromine dropwise to the reaction mixture.
-
After the addition, continue to stir the reaction at reflux for a set time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and wash it with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl bromopyruvate. Further purification can be achieved by distillation under reduced pressure.
Hantzsch Thiazole Synthesis of this compound
This protocol outlines the final condensation reaction to yield the target compound.
Materials:
-
4-Hydroxythiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 4-hydroxythiobenzamide in ethanol.
-
To this solution, add an equimolar amount of ethyl bromopyruvate dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.
-
The crude product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified crystals to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | 4-Hydroxythiobenzamide Synthesis | Ethyl Bromopyruvate Synthesis | Hantzsch Thiazole Synthesis |
| Solvent | Water | Dichloromethane | Ethanol |
| Reaction Temperature | 85°C[3] | Reflux | Reflux (~78°C) |
| Reaction Time | 2 hours[3] | Varies (TLC monitored) | 2-4 hours (TLC monitored) |
| Typical Yield | ~95%[3] | Varies | 79-90% (expected for similar syntheses)[4][5] |
Table 2: Characterization Data for this compound (Expected)
| Analysis | Expected Result |
| Appearance | Pale yellow solid |
| Melting Point (°C) | To be determined experimentally |
| 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | ~10.0 (s, 1H, -OH), ~8.1 (s, 1H, thiazole-H), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.3 (q, 2H, -OCH2CH3), ~1.3 (t, 3H, -OCH2CH3) (based on similar structures) |
| 13C NMR (DMSO-d6, 100 MHz) δ (ppm) | ~168, ~161, ~160, ~145, ~128, ~125, ~116, ~115, ~61, ~14 (based on similar structures) |
| IR (KBr) νmax (cm-1) | ~3400 (-OH), ~3100 (Ar C-H), ~1700 (C=O, ester), ~1600, ~1500 (Ar C=C), ~1250 (C-O) (based on similar structures) |
| Mass Spec (m/z) | Expected [M+H]+ at 250.05 |
Mandatory Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of the target compound.
Diagram 2: Hantzsch Thiazole Synthesis Mechanism
Caption: Key steps in the Hantzsch thiazole synthesis mechanism.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
Application Notes and Protocols: Synthesis of Febuxostat from Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, using Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate as a key intermediate. The following sections detail the multi-step synthesis, including formylation, cyanation, alkylation, and final hydrolysis, supported by quantitative data and visual workflows.
Synthetic Pathway Overview
The synthesis of Febuxostat from this compound involves a four-step reaction sequence. The general pathway is illustrated below, starting with the formylation of the phenol ring, followed by conversion of the formyl group to a nitrile, alkylation of the phenolic hydroxyl group, and concluding with the hydrolysis of the ethyl ester to the final carboxylic acid product.
Caption: Overall synthetic pathway for Febuxostat starting from this compound.
Quantitative Data Summary
The following table summarizes the reported yields for each step in the synthesis of Febuxostat from various sources, providing a comparative overview of the efficiency of different methodologies.
| Step | Reagents | Yield (%) | Purity (%) | Reference |
| Formylation | Paraformaldehyde, Anhydrous MgCl₂, Triethylamine in Acetonitrile | 95 | Not Specified | [1] |
| Urotropine, Cerous compounds in Glacial Acetic Acid | 50 | 90 (HPLC) | [2] | |
| Urotropine, Cerous compounds in Glacial Acetic Acid | 65 | 91 (HPLC) | [2] | |
| Urotropine in Polyphosphoric Acid and Sulfuric Acid | 93 | Not Specified | [3] | |
| Cyanation | Hydroxylamine hydrochloride, Acetyl chloride in DMF | 99 | Not Specified | [4] |
| Hydroxylamine hydrochloride, Sodium formate in Formic acid | 85.9 | Not Specified | [5] | |
| Alkylation | Isobutyl bromide, K₂CO₃ in DMF | 92.9 | Not Specified | [5] |
| Isobutyl bromide, K₂CO₃, KI in DMF | Not Specified | Not Specified | [4] | |
| Hydrolysis | NaOH in n-butanol | 87 | 99.40 (HPLC) | |
| Barium hydroxide octahydrate in THF/water | Not Specified | Not Specified | [5] |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for each of the key transformations in the synthesis of Febuxostat.
Step 1: Formylation of this compound
This protocol describes the introduction of a formyl group onto the phenyl ring ortho to the hydroxyl group.
Caption: Experimental workflow for the formylation reaction.
Protocol:
-
To a 2L four-necked flask, add 155.7 g of this compound and a suitable amount of acetonitrile.[1]
-
Stir the mixture and add 93 g of anhydrous magnesium chloride.[1]
-
Add 124 g of paraformaldehyde in batches.[1]
-
Add 310 mL of triethylamine dropwise.[1]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether: ethyl acetate (2:1).[1]
-
After the reaction is nearly complete, cool the mixture slightly and quench the reaction by pouring it into water.[1]
-
Adjust the pH to 5-6 using dilute hydrochloric acid.[1]
-
Add a large amount of water to precipitate the product.
-
Cool the mixture, filter the resulting yellow solid, and dry to obtain Ethyl 2-(3-formyl-4-hydroxyphenyl)thiazole-4-carboxylate.[1]
Step 2: Cyanation of Ethyl 2-(3-formyl-4-hydroxyphenyl)thiazole-4-carboxylate
This protocol details the conversion of the formyl group to a nitrile group.
Protocol:
-
In a suitable reaction vessel, dissolve 10.0 g of Ethyl 2-(3-formyl-4-hydroxyphenyl)thiazole-4-carboxylate in 30 g of Dimethylformamide (DMF).[4]
-
Add 2.85 g of hydroxylamine hydrochloride and stir the mixture for 30 minutes.[4]
-
To this reaction mixture, add 3.3 g of acetyl chloride.[4]
-
Heat the mixture to 90°C and stir for 2-3 hours.[4]
-
Cool the reaction mass to room temperature.
-
Dilute the mixture with 100 mL of water and stir for 2 hours to precipitate the product.[4]
-
Filter the solid and wash with purified water to yield Ethyl 2-(3-cyano-4-hydroxyphenyl)thiazole-4-carboxylate.[4]
Step 3: Alkylation of Ethyl 2-(3-cyano-4-hydroxyphenyl)thiazole-4-carboxylate
This protocol describes the O-alkylation of the phenolic hydroxyl group with an isobutyl group.
Caption: Experimental workflow for the alkylation reaction.
Protocol:
-
Dissolve 14.14 g of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in 55 mL of dimethylformamide at ambient temperature.[4]
-
Add 40 g of potassium carbonate, followed by 15.9 mL of isobutyl bromide.[4]
-
Heat the reaction mixture to 75-80°C and stir for 4 hours.[4]
-
Cool the mixture to 25-30°C and add 165 mL of process water.[4]
-
Further cool to 0-5°C and stir for 30 minutes at this temperature.[4]
-
Filter off the precipitated solid and wash the filter cake with 55 mL of process water to obtain Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole-4-carboxylate.[4]
Step 4: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole-4-carboxylate
This final step involves the saponification of the ethyl ester to yield Febuxostat.
Protocol:
-
To a stirred solution of 5.0 g of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in 50.0 mL of n-butanol at 25-30°C, add 1.74 g of NaOH.
-
Heat the reaction mass for 1-2 hours at 35-40°C.
-
Allow the reaction mixture to cool to 25-30°C.
-
Adjust the pH to 1-2 using concentrated HCl (approx. 5.0 mL).
-
The precipitated product is filtered, washed with a 1:1 mixture of n-butanol and water (10.0 mL).
-
Dry the product in a vacuum tray drier at 50-55°C under vacuum to provide Febuxostat.
References
- 1. Preparation method of febuxostat intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104418823A - Preparation method of febuxostat intermediate - Google Patents [patents.google.com]
- 3. CN102002017B - Method for preparing febuxostat intermediate - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes: Designing Novel Cholinesterase Inhibitors from Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key therapeutic strategy involves the inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine in the brain.[1] Heterocyclic scaffolds, particularly those containing a thiazole ring, have been identified as effective structures for designing potent cholinesterase inhibitors.[2][3] This document provides detailed protocols and application notes for the design, synthesis, and evaluation of novel cholinesterase inhibitors using Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate as a starting scaffold. This scaffold presents multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.
Section 1: Overall Design and Development Workflow
The development of novel inhibitors is a multi-step process that integrates computational design, chemical synthesis, and biological evaluation. The workflow begins with the core scaffold and utilizes in silico methods to predict promising derivatives. These candidates are then synthesized, purified, and subjected to rigorous in vitro screening to identify lead compounds for further optimization.
Caption: Integrated workflow for novel cholinesterase inhibitor design.
Section 2: Experimental Protocols
Protocol 2.1: Molecular Docking of Thiazole Derivatives
Objective: To predict the binding affinity and interaction modes of designed derivatives with human AChE and BChE.
Methodology:
-
Protein Preparation:
-
Obtain the crystal structures of human AChE (PDB ID: 4EY7) and BChE (PDB ID: 4BDS) from the Protein Data Bank.
-
Prepare the protein by removing water molecules and ligands, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).
-
-
Ligand Preparation:
-
Draw the 3D structures of the designed derivatives from the starting scaffold.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding site by creating a grid box centered on the active site gorge of the enzyme, typically defined by key residues like Trp86 and Trp286 in AChE.[4] The grid box should be large enough to accommodate the ligand.
-
-
Docking Execution:
-
Perform molecular docking using software such as AutoDock Vina or Glide. Use the Lamarckian Genetic Algorithm for flexible ligand docking.
-
-
Analysis:
Protocol 2.2: Synthesis of N-benzyl-2-(4-hydroxyphenyl)thiazole-4-carboxamide (Representative Derivative)
Objective: To synthesize a derivative by modifying the ester group of the parent compound into an amide.
Materials:
-
This compound
-
Benzylamine
-
Methanol (MeOH)
-
Sodium methoxide (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add benzylamine (1.2 equivalents) to the solution.
-
Add a catalytic amount of sodium methoxide.
-
Reflux the reaction mixture for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[2][7]
Protocol 2.3: Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity (IC₅₀) of the synthesized compounds against AChE and BChE. This protocol is adapted from the widely used Ellman's spectrophotometric method.[5][8][9][10]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds and positive control (e.g., Donepezil) dissolved in DMSO
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation:
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[9]
-
AChE/BChE Solution: Prepare a stock solution of the enzyme in the buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).[8]
-
DTNB Solution: Prepare a 10 mM stock solution in the buffer.[9]
-
Substrate Solution (ATCI/BTCI): Prepare a 10-15 mM stock solution in deionized water. Prepare fresh daily.[8]
-
Test Compound Dilutions: Prepare a series of dilutions of the synthesized compounds and Donepezil in the buffer. Ensure the final DMSO concentration in the well is below 1%.
-
-
Assay Protocol (in a 96-well plate):
-
Add 20 µL of phosphate buffer to all wells.
-
Add 20 µL of diluted enzyme solution (AChE or BChE) to the test and control wells. For the blank, add 20 µL of buffer instead.
-
Add 20 µL of the various test compound dilutions to the sample wells. Add 20 µL of buffer (with corresponding DMSO concentration) to the 100% activity control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[8][11]
-
Prepare a fresh Working Reagent Mix containing buffer, DTNB, and the appropriate substrate (ATCI or BTCI).
-
Initiate the reaction by adding 140 µL of the Working Reagent Mix to all wells.[9]
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[8]
-
Calculate the rate of reaction (V = ΔAbsorbance/min) for each well from the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).[8]
-
Section 3: Mechanism of Action and Data Presentation
Understanding the mechanism of inhibition is crucial for lead optimization. Cholinesterase inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Quantitative Data Summary
The inhibitory activities of a hypothetical series of synthesized compounds are summarized below. Modifications are made at the R¹ (ester) and R² (phenol) positions of the parent scaffold.
| Compound ID | R¹ Modification | R² Modification | AChE IC₅₀ (µM)[2][5][12] | BChE IC₅₀ (µM)[13][14] | Selectivity Index (BChE/AChE) |
| Parent | -COOEt | -OH | 15.2 ± 1.3 | > 100 | > 6.6 |
| DZ-01 | -CONH-benzyl | -OH | 0.95 ± 0.08 | 25.4 ± 2.1 | 26.7 |
| DZ-02 | -CONH-phenethyl | -OH | 0.52 ± 0.04 | 18.1 ± 1.5 | 34.8 |
| DZ-03 | -COOEt | -OCH₃ | 10.8 ± 0.9 | > 100 | > 9.2 |
| DZ-04 | -CONH-benzyl | -OCH₃ | 0.15 ± 0.01 | 5.3 ± 0.4 | 35.3 |
| DZ-05 | -CONH-benzyl | -OCH₂Ph | 0.079 ± 0.006[5] | 2.1 ± 0.2 | 26.6 |
| Donepezil | (Reference) | (Reference) | 0.056 ± 0.005[5] | 3.5 ± 0.3 | 62.5 |
Section 4: Structure-Activity Relationship (SAR) Analysis
SAR analysis helps to understand how chemical modifications influence biological activity, guiding the design of more potent and selective inhibitors.
Caption: Logic map for Structure-Activity Relationship (SAR) exploration.
Key SAR Insights from Hypothetical Data:
-
Ester to Amide Modification: Converting the ethyl ester at the R¹ position to a benzylamide (DZ-01 vs. Parent) significantly increases AChE inhibitory potency. This suggests the amide group and the appended benzyl ring can form additional favorable interactions within the enzyme's active site.[4]
-
Amide Chain Elongation: Extending the amide substituent to a phenethyl group (DZ-02) further enhances potency, possibly by allowing deeper penetration into the active site gorge.
-
Phenolic Hydroxyl Modification: Masking the R² hydroxyl group with a methoxy group (DZ-04 vs. DZ-01) or a larger benzyloxy group (DZ-05) dramatically improves AChE inhibition. This indicates that increasing the lipophilicity and size at this position can lead to stronger hydrophobic interactions with key residues, resulting in highly potent inhibitors comparable to Donepezil.[5]
References
- 1. Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. attogene.com [attogene.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) are key regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators.[1][2][3][4][5][6][7][8] Thiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory effects.[9][10][11] This document provides a detailed protocol for evaluating the in vitro anti-inflammatory properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Objective:
To determine the in vitro anti-inflammatory activity of this compound by measuring its effect on the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated RAW 264.7 macrophages.
Experimental Protocols
1. Cell Culture and Maintenance:
RAW 264.7, a murine macrophage cell line, is a well-established model for studying inflammation.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[12]
-
Subculture: When cells reach 80-90% confluency, they should be detached using a cell scraper and subcultured at a ratio of 1:3 to 1:6.
2. Cell Viability Assay (MTT Assay):
Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[13]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
3. In Vitro Anti-inflammatory Assay:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[12]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[14] A vehicle control (DMSO) and a positive control (e.g., dexamethasone) should be included.
-
After incubation, collect the cell culture supernatants for the measurement of NO, PGE2, and cytokines.
4. Measurement of Nitric Oxide (NO) Production (Griess Assay):
Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[15][16]
-
Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[17]
-
Incubate the mixture in the dark at room temperature for 10-15 minutes.[17]
-
Measure the absorbance at 540 nm using a microplate reader.[17]
-
The nitrite concentration is determined from a sodium nitrite standard curve.
5. Measurement of Prostaglandin E2 (PGE2) Production (ELISA):
PGE2 is another important inflammatory mediator, and its levels in the supernatant can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Follow the manufacturer's instructions for the specific PGE2 ELISA kit being used.[18][19][20][21][22]
-
Typically, the supernatant is added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-labeled PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is stopped. The absorbance is read at 450 nm.
-
The concentration of PGE2 is inversely proportional to the color intensity and is calculated based on a standard curve.
6. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) (ELISA):
The levels of pro-inflammatory cytokines in the cell culture supernatant can be quantified using specific sandwich ELISA kits.
-
Follow the manufacturer's protocols for the respective cytokine ELISA kits (e.g., TNF-α, IL-6, IL-1β).[23][24][25][26]
-
In a typical sandwich ELISA, the supernatant is added to a microplate coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP.
-
A substrate solution is then added, and the resulting color is measured at 450 nm.
-
The cytokine concentration is determined by comparison with a standard curve.
Data Presentation
The quantitative data should be summarized in the following tables. The values presented are for illustrative purposes only.
Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages.
| Concentration (µM) | Cell Viability (%) |
| Control (Vehicle) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 96.8 ± 4.5 |
| 25 | 95.3 ± 5.5 |
| 50 | 92.1 ± 6.1 |
| 100 | 75.4 ± 7.2 |
*Data are presented as mean ± SD (n=3).
Table 2: Inhibitory Effects of this compound on the Production of Inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages.
| Treatment | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Unstimulated) | 2.1 ± 0.3 | 55.2 ± 8.1 | 85.3 ± 10.2 | 42.1 ± 6.5 | 35.8 ± 5.1 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 850.6 ± 75.4 | 1250.4 ± 110.8 | 980.5 ± 95.2 | 750.2 ± 68.9 |
| LPS + Compound (10 µM) | 30.2 ± 2.5 | 620.1 ± 55.3 | 950.7 ± 88.1 | 710.9 ± 65.7 | 550.6 ± 50.1* |
| LPS + Compound (25 µM) | 15.6 ± 1.8 | 410.5 ± 38.9 | 650.2 ± 60.5 | 450.3 ± 42.8 | 320.4 ± 30.2 |
| LPS + Dexamethasone (1 µM) | 8.5 ± 1.1 | 250.8 ± 22.6 | 350.1 ± 32.7 | 210.6 ± 20.1 | 150.9 ± 14.5 |
*Data are presented as mean ± SD (n=3). *p < 0.05, **p < 0.01 compared to the LPS-treated group.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 4. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 16. Protocol Griess Test [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. arborassays.com [arborassays.com]
- 19. raybiotech.com [raybiotech.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. cloud-clone.com [cloud-clone.com]
Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate derivatives for antimicrobial screening
Application Note & Protocol
Topic: Synthesis and Antimicrobial Screening of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The core thiazole ring is a key scaffold in several clinically approved drugs.[2] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents with different modes of action.[3] This document provides a detailed protocol for the synthesis of this compound, a key intermediate, via the Hantzsch thiazole synthesis.[4][5] Furthermore, it outlines standardized methods for screening these derivatives for their antimicrobial efficacy, including the broth microdilution method for determining Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for preliminary screening.[6][7]
Synthesis of this compound
The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring.[8][9] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[8] This protocol details the synthesis of the title compound, which can serve as a precursor for a library of derivatives.
Synthesis Workflow
Caption: General workflow for Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis
Materials and Reagents:
-
4-Hydroxythiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (Absolute)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-hydroxythiobenzamide (10 mmol) in 100 mL of absolute ethanol.
-
To this solution, add ethyl bromopyruvate (10 mmol) dropwise while stirring at room temperature.
-
Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate (50 mL each).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.[8][10]
Antimicrobial Screening Protocols
The synthesized compounds can be evaluated for their antimicrobial properties using various standard methods. The agar well diffusion method provides a qualitative assessment, while the broth microdilution method provides quantitative data in the form of the Minimum Inhibitory Concentration (MIC).
Protocol 1: Agar Well Diffusion Method
This method is suitable for preliminary screening of antimicrobial activity.[7] It relies on the diffusion of the compound from a well through a solidified agar medium seeded with a test microorganism.[7][11]
Materials:
-
Synthesized thiazole derivatives (dissolved in DMSO, e.g., 1 mg/mL stock)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Positive control (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO)
Procedure:
-
Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.[7]
-
Aseptically punch wells into the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[7]
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).
Protocol 2: Broth Microdilution Method (MIC Determination)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][12]
Workflow for MIC Determination
Caption: Workflow for the broth microdilution antimicrobial assay.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable liquid media
-
Microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL in the final well volume)
-
Test compounds and controls (as above)
-
Multichannel pipette
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.[12]
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate to the second to last column. Discard the final 50 µL from this column.
-
The last column serves as the positive (growth) control and should contain only broth at this stage. A separate well with only sterile broth serves as a negative (sterility) control.
-
Prepare a microbial inoculum and dilute it in broth so that adding 50 µL to each well results in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate all wells (except the negative control) with 50 µL of the prepared inoculum. The final volume in each well will be 100 µL.
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives is typically reported as MIC values. The following table summarizes representative data for various thiazole derivatives against common microbial strains from existing literature to illustrate the potential activity of this class of compounds.
| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 4-phenyl-1,3-thiazole derivative | Candida albicans | 3.9 - 7.81 | [6] |
| 2-phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 | [4] |
| 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56 | [4] |
| Heteroaryl thiazole derivative | Staphylococcus aureus (MRSA) | >3.75 | [2][13] |
| Heteroaryl thiazole derivative | Escherichia coli | 0.17 | [13] |
| 4-(4-bromophenyl)-thiazol-2-amine deriv. | Staphylococcus aureus | 16.1 (µM) | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine deriv. | Escherichia coli | 16.1 (µM) | [3] |
Proposed Mechanism of Action
Thiazole derivatives can exhibit antimicrobial activity through various mechanisms.[3] One common mode of action is the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a window for selective toxicity.[2][3] For example, some thiazoles have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[3]
Caption: Proposed mechanism of thiazole antimicrobial action.
References
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. botanyjournals.com [botanyjournals.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Modeling of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the molecular modeling techniques applicable to Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and its derivatives. This class of compounds holds significant therapeutic potential, and understanding their interactions with biological targets at a molecular level is crucial for rational drug design and development. The protocols outlined below detail the methodologies for molecular docking, molecular dynamics simulations, and ADMET prediction, providing a framework for in silico evaluation.
Introduction to Thiazole Derivatives and their Therapeutic Potential
Thiazole-containing compounds are a prominent class of heterocyclic molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound scaffold is of particular interest as it forms the core of Febuxostat, a potent and selective inhibitor of xanthine oxidase used in the treatment of gout. Molecular modeling techniques are invaluable tools for exploring the structure-activity relationships (SAR) of these derivatives, predicting their binding affinities to target proteins, and assessing their pharmacokinetic properties.
Key Molecular Modeling Techniques
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.
Experimental Protocol: Molecular Docking of Thiazole Derivatives against Xanthine Oxidase
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein, Xanthine Oxidase (PDB ID: 1FIQ), from the Protein Data Bank.
-
Prepare the protein using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Draw the 3D structure of this compound derivatives using a molecular editor like ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or a known active site.
-
Generate a grid box that encompasses the binding pocket to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Perform the docking using software like AutoDock Vina, Glide, or GOLD.
-
The software will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-ranked poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site.
-
Visualize the protein-ligand complexes to understand the key interactions driving binding.
-
Workflow for Molecular Docking
Application Notes and Protocols for Cell Viability Assays of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anticancer properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and its analogs. The protocols detailed herein are foundational for determining the cytotoxic and apoptotic effects of these compounds on various cancer cell lines.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Analogs of this compound are of particular interest as potential therapeutic agents. These compounds are synthesized to explore their efficacy in inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis).[3][4]
The evaluation of these novel compounds necessitates robust and reproducible cell-based assays to quantify their cytotoxic effects and elucidate their mechanisms of action. This document outlines the protocols for two fundamental assays: the MTT assay for assessing cell viability and the Annexin V/PI double staining assay for detecting apoptosis.
Data Presentation
The following tables summarize the cytotoxic activity of various thiazole analogs, including those structurally related to this compound, against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented.
Table 1: Cytotoxic Activity (IC50, µM) of Thiazole Analogs in Human Cancer Cell Lines
| Compound ID | Modification | MCF-7 (Breast) | HepG2 (Liver) | Hela (Cervical) | HT-29 (Colon) | A549 (Lung) |
| Analog A | 2-(4-hydroxyphenyl)thiazole core | 12.7 ± 0.77[4] | 6.69 ± 0.41[4] | - | - | 12.0 ± 1.73[5] |
| Analog B | 2-(4-alkoxyphenyl)thiazole derivative | IC50 values determined[3] | - | - | - | - |
| Analog C | 4-methyl-2-(4-alkoxyphenyl)thiazole | IC50 values determined[3] | - | - | - | - |
| Analog D | 2-(4-hydroxyphenyl)thiazole with substitution | 2.57 ± 0.16[4] | 7.26 ± 0.44[4] | - | - | - |
| Analog E | Bromo-substituted 2-(4-hydroxyphenyl)thiazole | 31.5 ± 1.91[4] | 51.7 ± 3.13[4] | - | - | - |
| Doxorubicin (Control) | - | ~5.8[6] | - | - | - | - |
| Staurosporine (Control) | - | 6.77 ± 0.41[4] | 8.4 ± 0.51[4] | - | - | - |
Note: The IC50 values are presented as mean ± standard deviation from published studies. A lower IC50 value indicates higher cytotoxic activity. The specific modifications for each analog are detailed in the cited literature.
Table 2: Apoptosis Induction by a Representative Thiazole Analog in MCF-7 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Untreated) | 0.51[4] | 0.29[4] |
| Thiazole Analog D (at IC50) | 22.39[4] | 9.51[4] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole analogs in culture medium from a stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Thiazole analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the thiazole analogs (e.g., at their IC50 concentration) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for Cell Viability and Apoptosis Assays.
Proposed Signaling Pathway of Thiazole Analogs
Caption: Proposed Signaling Pathway for Thiazole Analogs.
Research Logic
Caption: Logical Flow of Anticancer Drug Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formylation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
Introduction
This document provides a detailed experimental procedure for the ortho-formylation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol described herein is a modification of the Duff reaction, a well-established method for the formylation of phenols.[1][2] This reaction introduces a formyl (-CHO) group onto the aromatic ring, ortho to the hydroxyl group. The presented method utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of polyphosphoric acid, which acts as both a solvent and a catalyst.[3][4] This approach has been demonstrated to be effective for the synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[3]
Principle of the Reaction
The Duff reaction is a formylation reaction that uses hexamine as the source of the formyl carbon.[2] The reaction is typically carried out on electron-rich aromatic compounds, such as phenols.[1][2] In this specific application, the phenolic group of this compound directs the formylation to the ortho position. The reaction proceeds through the in-situ generation of an electrophilic iminium species from hexamethylenetetramine in the acidic medium provided by polyphosphoric acid. This electrophile then attacks the activated aromatic ring, leading to the formation of a benzylamine intermediate, which upon hydrolysis yields the desired aldehyde.
Experimental Protocol
Materials and Reagents:
-
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Hexamethylenetetramine (HMTA)
-
Polyphosphoric acid (PPA)
-
Glacial acetic acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water (deionized)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet/outlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean and dry 200 L reactor, add 120 kg of polyphosphoric acid.[3]
-
Begin stirring the polyphosphoric acid and heat the reactor to a temperature of 40-50°C.[3]
-
Once the desired temperature is reached, sequentially add 20 kg (76.0 mol) of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and 11 kg (76.3 mol) of hexamethylenetetramine (HMTA).[3]
-
After the addition is complete, raise the temperature of the reaction mixture to 93°C and maintain it for 3 hours.[3]
-
Upon completion of the reaction, allow the mixture to cool slightly and then slowly pour it into a dilute aqueous solution of glacial acetic acid for hydrolysis, stirring for 20 minutes.[3]
-
Extract the aqueous mixture with a total of 300 L of ethyl acetate, divided into three portions.[3]
-
Combine the organic phases and dry them over 10 kg of anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
To the concentrated residue, add 100 kg of water and stir to induce crystallization.[3]
-
Isolate the light yellow solid product by centrifugal separation and dry it to obtain Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.[3]
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (kg) | Moles (mol) | Molar Ratio | Yield (%) |
| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 263.30 | 20 | 76.0 | 1.0 | - |
| Hexamethylenetetramine (HMTA) | 140.19 | 11 | 76.3 | ~1.0 | - |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 291.30 | 18.0 | - | - | 81.3 |
Visualizations
Caption: Experimental workflow for the formylation of this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. This document offers troubleshooting advice for common experimental challenges and answers to frequently asked questions, presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[1] In this specific synthesis, the typical reactants are ethyl 2-chloroacetoacetate (the α-haloketone component) and 4-hydroxythiobenzamide (the thioamide component).
Q2: What is the general reaction mechanism for the Hantzsch synthesis of this compound?
A2: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[2][3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone.[2] The final step involves dehydration to form the aromatic thiazole ring.[3]
Q3: Can catalysts be used to improve the reaction, and if so, which ones are recommended?
A3: While the Hantzsch synthesis can often be performed without a catalyst, certain catalysts can enhance the reaction rate and yield.[1] For the synthesis of similar thiazole derivatives, both acid and base catalysts have been employed. Acidic conditions can sometimes lead to the formation of isomeric byproducts.[4] Green and reusable catalysts, such as silica-supported tungstosilisic acid, have been shown to be effective in promoting the reaction under both conventional heating and microwave irradiation, offering high yields and shorter reaction times.[5]
Q4: What are the key reaction parameters to consider for optimizing the yield and purity?
A4: Optimizing the yield and purity of this compound requires careful consideration of several parameters:
-
Temperature: The reaction is typically conducted at elevated temperatures, often under reflux.[6] However, the optimal temperature can vary depending on the solvent and catalyst used.
-
Solvent: A variety of solvents can be used, with ethanol, methanol, and mixtures of ethanol and water being common choices.[5] The choice of solvent can significantly impact the reaction rate and yield.
-
Reactant Ratio: While the stoichiometry of the core reaction is 1:1, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is a common practice to ensure the complete consumption of the α-haloketone.[3]
-
Reaction Time: Reaction times can range from 30 minutes to several hours, depending on the temperature and catalytic conditions.[2][5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting materials are still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. Ensure the reaction is adequately stirred to ensure homogeneity. |
| Suboptimal Reaction Temperature | If the reaction is sluggish, gradually increase the temperature. Conversely, if significant side product formation is observed, a lower temperature with a longer reaction time might be beneficial. |
| Inappropriate Solvent | The polarity of the solvent can influence the reaction rate. If the yield is consistently low, consider screening different solvents such as ethanol, methanol, or a mixture of ethanol/water.[5] |
| Degradation of Reactants or Product | The thioamide can be unstable, especially under strongly acidic conditions.[6] Ensure the purity of the starting materials. Prolonged exposure to high temperatures can also lead to product degradation. |
| Inefficient Work-up | The product may be lost during the work-up and purification steps. Ensure the pH is adjusted correctly during precipitation and that the extraction solvent is appropriate. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Step |
| Formation of Isomeric Byproducts | The Hantzsch synthesis can sometimes yield isomeric thiazole derivatives, particularly under acidic conditions which may lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] Maintaining neutral or slightly basic conditions can help to ensure the formation of the desired isomer. |
| Side Reactions of Starting Materials | The α-haloketone can undergo self-condensation or other side reactions. Using a slight excess of the thioamide can help to minimize these side reactions by ensuring the α-haloketone is consumed in the desired reaction pathway. |
| Presence of Impurities in Starting Materials | Use highly pure starting materials. Impurities can lead to the formation of unexpected byproducts, complicating purification. |
| Incorrect Work-up Procedure | During work-up, the product is often precipitated by neutralizing the reaction mixture.[2] Incomplete neutralization or the use of an inappropriate base can lead to the co-precipitation of impurities. Careful control of pH is crucial. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Co-precipitation of Impurities | If the product is isolated by precipitation, impurities with similar solubility profiles may co-precipitate. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary to achieve high purity.[8] |
| Product is an Oil or Gummy Solid | This can be due to the presence of residual solvent or impurities. Try triturating the crude product with a non-polar solvent like hexane to induce crystallization and remove non-polar impurities. Column chromatography may be necessary if recrystallization is ineffective. |
| Product is Highly Soluble in the Reaction Mixture | If the product does not precipitate upon cooling and neutralization, it may be too soluble in the solvent. In such cases, the solvent should be removed under reduced pressure, and the residue can then be purified by recrystallization or column chromatography. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Hantzsch Thiazole Synthesis
Note: This table presents representative data from a study on a similar Hantzsch thiazole synthesis and is intended to illustrate the impact of solvent choice. Optimal conditions for the synthesis of this compound may vary.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | Reflux | 5 | 75 |
| 2 | Ethanol | Reflux | 4 | 82 |
| 3 | Methanol | Reflux | 4 | 78 |
| 4 | 1-Butanol | Reflux | 3 | 85 |
| 5 | 2-Propanol | Reflux | 4 | 80 |
| 6 | Ethanol/Water (1:1) | 65 | 3.5 | 90 |
Data adapted from a study on a one-pot synthesis of Hantzsch thiazole derivatives.[5]
Table 2: Influence of Catalyst on Reaction Time and Yield
Note: This table provides a conceptual comparison of different catalytic approaches for Hantzsch-type reactions.
| Catalyst | Reaction Conditions | Typical Reaction Time | Typical Yield |
| None | Conventional Heating | 2 - 6 hours | Moderate to Good |
| Silica Supported Tungstosilisic Acid | Conventional Heating (65°C) | 2 - 3.5 hours | Good to Excellent[5] |
| Silica Supported Tungstosilisic Acid | Ultrasonic Irradiation (RT) | 1.5 - 2 hours | Excellent[5] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Hantzsch thiazole synthesis and may require optimization for specific laboratory conditions.
Materials:
-
Ethyl 2-chloroacetoacetate
-
4-Hydroxythiobenzamide
-
Ethanol (absolute)
-
Sodium bicarbonate (or another suitable base)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxythiobenzamide (1.0 equivalent) in absolute ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 to 1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (a suitable eluent system might be a mixture of ethyl acetate and hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral or slightly basic. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Purification (if necessary): If the product is not sufficiently pure, it can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualizations
Caption: Hantzsch thiazole synthesis reaction pathway.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound via the Hantzsch thiazole synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can be attributed to several factors. Here's a troubleshooting guide to help you optimize your reaction:
-
Purity of Reactants: Ensure the high purity of your starting materials, 4-hydroxythiobenzamide and ethyl bromopyruvate. Impurities can lead to competing side reactions. Ethyl bromopyruvate is particularly susceptible to degradation and should be used when fresh or purified shortly before use.
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at elevated temperatures (reflux). However, excessively high temperatures can promote side reactions and decomposition. A moderate reflux temperature in a suitable solvent like ethanol is generally effective.
-
Reaction Time: While the reaction is often complete within a few hours, insufficient or excessive reaction times can impact the yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: Ethanol is a commonly used solvent for this reaction. Ensure you are using anhydrous ethanol, as water can interfere with the reaction.
-
-
pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH. While generally performed under neutral to slightly acidic conditions, the presence of strong acids or bases can catalyze side reactions.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The presence of multiple spots on your TLC plate indicates the formation of impurities. Based on the Hantzsch thiazole synthesis mechanism and the nature of the reactants, the following are common side products:
-
Unreacted Starting Materials: Residual 4-hydroxythiobenzamide or ethyl bromopyruvate may be present.
-
Side Product 1 (SP-1): Ethyl 2-bromo-3-hydroxy-3-(4-hydroxyphenyl)propanoate: This can arise from the self-condensation of ethyl bromopyruvate.
-
Side Product 2 (SP-2): 4-(4-hydroxyphenyl)thiazol-2(3H)-one: This can be formed through an alternative cyclization pathway.
-
Side Product 3 (SP-3): Diethyl 2,5-dibromo-3,6-dioxo-1,4-dioxane-2,5-dicarboxylate: A dimer of ethyl bromopyruvate that can form under certain conditions.
-
O-Alkylated Product: Under basic conditions, the phenolic hydroxyl group of the product can react with any remaining ethyl bromopyruvate.
Q3: How can I effectively purify the crude product to remove these side products?
A3: Purification of the crude product is crucial to obtain pure this compound. The following methods are recommended:
-
Recrystallization: This is the most common and effective method for purifying the product. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used. The desired product is typically a solid at room temperature.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution system with a mixture of ethyl acetate and hexane is often effective for separating the desired product from the side products.
Q4: My final product shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of impurities in your final product. Refer to the purification methods in Q3 to improve the purity of your compound. A pure sample of this compound should have a sharp melting point.
Quantitative Data Summary
While specific quantitative data for the formation of side products in this exact synthesis is not extensively published, the following table provides an overview of expected outcomes based on typical Hantzsch thiazole syntheses and purification methods.
| Product / Side Product | Typical Yield Range (%) | Common Purification Method | Notes |
| This compound (Main Product) | 70 - 90 | Recrystallization, Column Chromatography | Yield is highly dependent on the purity of starting materials and optimization of reaction conditions. |
| Unreacted Starting Materials | Variable | Column Chromatography | Can be minimized by optimizing stoichiometry and reaction time. |
| Side Product 1 (SP-1) | < 5 | Column Chromatography | Formation is favored by prolonged reaction times or high temperatures. |
| Side Product 2 (SP-2) | < 5 | Column Chromatography | Can be influenced by the pH of the reaction mixture. |
| Side Product 3 (SP-3) | < 2 | Column Chromatography | More likely to form with aged or impure ethyl bromopyruvate. |
| O-Alkylated Product | < 2 | Column Chromatography | Avoided by maintaining neutral to slightly acidic conditions. |
Experimental Protocol: Hantzsch Thiazole Synthesis
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
4-Hydroxythiobenzamide
-
Ethyl bromopyruvate
-
Anhydrous Ethanol
-
Sodium Bicarbonate (for workup)
-
Ethyl Acetate (for extraction)
-
Hexane (for recrystallization/chromatography)
-
Silica Gel (for chromatography, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxythiobenzamide (1 equivalent) in anhydrous ethanol.
-
Addition of Reactant: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane). If necessary, further purification can be achieved by silica gel column chromatography.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Main reaction pathway and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Technical Support Center: Purification of Crude Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound? A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and recommended stationary phase for this type of purification. If your compound shows signs of degradation, which can happen with acidic phenols on silica, you might consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[1]
Q2: How do I determine the optimal mobile phase (eluent) for the separation? A2: The best mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[2][3] A good solvent system will provide a retention factor (Rf) value of approximately 0.2-0.4 for the desired compound and show clear separation from impurities.[2] Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity by increasing the proportion of ethyl acetate.[4]
Q3: My compound contains a phenolic hydroxyl group. Are there any special considerations for the mobile phase? A3: Yes, compounds with acidic functional groups like phenols can sometimes streak or tail on silica gel columns. To prevent this, you can add a small amount (e.g., 0.1-1%) of a weak acid, such as acetic acid, to your mobile phase.[3] This helps to keep the phenolic proton in its protonated state, reducing its interaction with the silica surface and leading to sharper peaks.
Q4: How should I load my crude sample onto the column? A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude product in the minimum possible amount of the initial, least polar mobile phase. If the sample is not very soluble in the mobile phase, you can use a slightly more polar solvent (like dichloromethane), but use it sparingly to avoid compromising the separation.[1][2]
-
Dry Loading: If your compound has poor solubility in the mobile phase, it is best to use dry loading. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (or Celite) to the solution, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of the packed column.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | 1. Incorrect mobile phase composition.[1]2. Column was packed improperly (channels or cracks).3. Sample was loaded in too much solvent or a solvent that is too polar.[4]4. Too much crude sample was loaded onto the column. | 1. Optimize the mobile phase using TLC. Ensure significant separation between the Rf values of your product and impurities.2. Repack the column carefully, ensuring a uniform and bubble-free slurry.[5]3. Use the minimum volume of solvent for loading. If solubility is an issue, use the dry loading method.[1]4. Use a wider column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Product Does Not Elute from the Column | 1. The mobile phase is not polar enough.2. The compound has irreversibly adsorbed to or decomposed on the silica gel.[1] | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the product still doesn't elute, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.[3]2. Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears or the original spot diminishes, degradation is occurring.[1] Consider switching to a less acidic stationary phase like neutral alumina. |
| Product Elutes Too Quickly (with the solvent front) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent (e.g., hexane) and use a gradient elution to slowly increase the polarity. |
| Tailing or Streaking of the Product Band | 1. The phenolic hydroxyl group is interacting strongly with the acidic silica gel.2. The column is overloaded with the sample. | 1. Add a small amount (0.1-1%) of acetic acid to the mobile phase to suppress the ionization of the phenol.[3]2. Reduce the amount of sample loaded onto the column. |
| Cracks or Bubbles in the Silica Bed | 1. The column ran dry at some point.2. Heat was generated during packing or elution, causing solvent to bubble. | 1. Always keep the silica bed covered with solvent. Never let the solvent level drop below the top of the stationary phase.[5]2. Pack the column slowly. If using a highly exothermic solvent mixture, allow it to cool to room temperature before use. |
Experimental Protocol: Column Chromatography
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate.
-
For example, begin with a 9:1 Hexane:Ethyl Acetate (v/v) mixture and prepare more polar mixtures (e.g., 4:1, 1:1) for gradient elution. If tailing is observed on TLC, add ~0.5% acetic acid to all mobile phase mixtures.
2. Column Packing (Slurry Method):
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.[5]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.[5]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Add more slurry until the desired column height is reached. Do not let the solvent level fall below the top of the silica bed.
-
Add a thin protective layer of sand on top of the packed silica gel.
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., acetone).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the powder as an even layer on top of the sand in the packed column.
4. Elution and Fraction Collection:
-
Carefully add the initial, least polar mobile phase to the column.
-
Apply gentle air pressure to begin the elution process, maintaining a steady flow rate.[5]
-
Collect the eluent in a series of test tubes or flasks (fractions).
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If the product is not eluting, gradually increase the polarity of the mobile phase by switching to pre-mixed solutions with a higher concentration of the polar solvent (e.g., ethyl acetate).[1]
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid or oil is the purified this compound. Dry the product under a high vacuum to remove any residual solvent.
Visualization
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Flowchart for Common Column Issues.
References
Technical Support Center: By-product Identification in the Reaction of 4-hydroxythiobenzamide with Ethyl Bromopyruvate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 4-(4-hydroxyphenyl)thiazole-2-carboxylate via the Hantzsch thiazole synthesis, reacting 4-hydroxythiobenzamide with ethyl bromopyruvate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of by-products.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| BYPROD-001 | Appearance of an unexpected spot on TLC with a similar polarity to the product. | Isomeric By-product Formation: Under acidic conditions, reaction at the nitrogen atom of the thioamide can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1] | - Ensure the reaction is run under neutral or slightly basic conditions to favor the desired 2-aminothiazole product. - Purify the product using column chromatography with a carefully selected solvent system to separate the isomers. |
| BYPROD-002 | Presence of a higher molecular weight impurity in LC-MS analysis. | O-Alkylation of Phenol: The hydroxyl group of 4-hydroxythiobenzamide can be alkylated by ethyl bromopyruvate, leading to a dimeric ether-linked by-product. | - Use a protecting group for the hydroxyl function if O-alkylation is significant. - Optimize reaction conditions by using a milder base or lower temperature to minimize this side reaction. |
| BYPROD-003 | Observation of multiple by-products of varying polarities. | Self-Condensation of Ethyl Bromopyruvate: Ethyl bromopyruvate can undergo self-condensation, especially in the presence of a base, to form various by-products.[2] | - Add the base slowly to the reaction mixture. - Maintain a low reaction temperature to disfavor self-condensation. |
| BYPROD-004 | Detection of a low molecular weight, polar impurity. | Hydrolysis of Ethyl Bromopyruvate: Presence of water in the reaction can lead to the hydrolysis of ethyl bromopyruvate to bromopyruvic acid. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
| BYPROD-005 | Low yield and a complex reaction mixture. | Degradation of Starting Materials: 4-hydroxythiobenzamide or ethyl bromopyruvate may degrade under harsh reaction conditions (e.g., high temperature, strong base). | - Optimize the reaction temperature and time. - Screen different, milder bases to find one that promotes the reaction without causing degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate?
A1: The most common by-products include the isomeric 3-substituted 2-imino-2,3-dihydrothiazole, O-alkylated derivatives of 4-hydroxythiobenzamide, and self-condensation products of ethyl bromopyruvate. The formation of these by-products is highly dependent on the reaction conditions.
Q2: How can I confirm the structure of the suspected by-products?
A2: The most effective methods for structural elucidation of by-products are Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for detailed structural information. Detailed protocols for these techniques are provided below.
Q3: My purification by column chromatography is difficult due to the high polarity of the product and by-products. What can I do?
A3: For highly polar compounds, several strategies can be employed:
-
Reverse-phase chromatography: This can be an effective alternative to normal-phase silica gel chromatography.[3]
-
Modified solvent systems: For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or a polar solvent like methanol to your eluent can improve separation and reduce tailing of polar basic compounds.[4]
-
Gradient elution: A gradual increase in the polarity of the eluent can help in separating compounds with close polarities.
Q4: Can the choice of base influence the formation of by-products?
A4: Absolutely. A strong base can promote the self-condensation of ethyl bromopyruvate and may also lead to the degradation of starting materials. A milder base, such as sodium bicarbonate or an organic base like triethylamine, is often preferred to minimize these side reactions. The base should be added portion-wise to control the reaction rate and temperature.
Q5: What is the ideal solvent for this reaction?
A5: Ethanol is a commonly used solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and is relatively inert under the reaction conditions. However, for specific applications, other polar aprotic solvents like DMF or acetonitrile might be used. It is crucial to use anhydrous solvents to prevent hydrolysis of ethyl bromopyruvate.
Experimental Protocols
Protocol 1: By-product Identification using HPLC-MS
Objective: To identify the molecular weights of the main product and potential by-products in the crude reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Analyze the chromatogram to identify the retention times of the main peaks.
-
Examine the mass spectrum corresponding to each peak to determine the molecular weight of the components.
-
Compare the observed molecular weights with the expected molecular weights of the product and potential by-products.
-
Protocol 2: By-product Characterization using NMR Spectroscopy
Objective: To obtain detailed structural information of the isolated by-products.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Isolate the by-product of interest through preparative HPLC or column chromatography.
-
Ensure the sample is dry and free of residual solvents.
-
Dissolve approximately 5-10 mg of the purified by-product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns to determine the proton environment in the molecule.
-
-
¹³C NMR Spectroscopy:
-
Acquire a standard ¹³C NMR spectrum.
-
Analyze the chemical shifts to identify the carbon skeleton of the molecule.
-
-
2D NMR Spectroscopy (if necessary):
-
For complex structures, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons.
-
-
Data Interpretation:
-
Compare the obtained NMR data with the spectra of the starting materials and the expected product to deduce the structure of the by-product. The expected ¹H NMR for the product, ethyl 4-(4-hydroxyphenyl)thiazole-2-carboxylate, would show signals for the ethyl group (a quartet and a triplet), aromatic protons, a thiazole proton, and a phenolic hydroxyl proton.[5] By-products will exhibit different and characteristic shifts and coupling patterns.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
By-product Identification Workflow
Caption: A systematic workflow for the identification of reaction by-products.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent method involves the reaction of 4-hydroxythiobenzamide with an ethyl 2-chloroacetoacetate or ethyl bromopyruvate.[1][2][3][4] Variations of this synthesis exist, sometimes starting from p-cyanophenol and thioacetamide to first produce 4-hydroxythiobenzamide.[5]
Q2: What are the typical impurities I might encounter in my synthesis?
A2: Depending on the synthetic route and reaction conditions, potential impurities could include unreacted starting materials (e.g., 4-hydroxythiobenzamide, ethyl bromopyruvate), side-products from competing reactions, or decomposition products. One specific impurity of a related compound mentioned in the literature is a dicarboxylic acid impurity.[6] In syntheses involving formylation, unformylated precursor would be a likely impurity.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[2][6]
Troubleshooting Guide
Issue 1: Low Yield After Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature if the reaction has stalled. |
| Suboptimal reaction conditions | Ensure all reagents are pure and dry. The presence of moisture can interfere with many organic reactions. Verify the stoichiometry of the reactants. |
| Product loss during workup | Optimize the extraction procedure. Ensure the correct pH is used to partition the product into the organic layer. Minimize the number of transfer steps to avoid physical loss of the product. |
Issue 2: Product Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Solution is too dilute | Concentrate the solution by carefully removing the solvent under reduced pressure. |
| Presence of impurities | Try adding a seed crystal of pure product to induce crystallization. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the meniscus. If these fail, the product may need to be purified by column chromatography before attempting recrystallization. |
| Incorrect solvent system | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvents for similar compounds include ethanol, n-butanol, and ethyl acetate.[1][7] |
Issue 3: Low Purity After Recrystallization
| Possible Cause | Troubleshooting Step |
| Inefficient removal of impurities | Ensure the product is fully dissolved in the minimum amount of hot solvent. Allowing the solution to cool slowly will promote the formation of purer crystals. Rapid cooling can trap impurities. |
| Co-precipitation of impurities | If impurities have similar solubility profiles, a single recrystallization may be insufficient. A second recrystallization from a different solvent system may be necessary. Alternatively, column chromatography can be used for purification. |
| Product decomposition | Some organic molecules can decompose at high temperatures. Ensure the temperature of the hot solvent is not excessively high. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general procedure based on common synthetic routes.[1][2][3][4] Researchers should adapt it based on their specific starting materials and laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxythiobenzamide in a suitable solvent such as absolute ethanol.
-
Reagent Addition: To this solution, add an equimolar amount of ethyl bromopyruvate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with water.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visual Guides
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision-making workflow for troubleshooting low product purity.
References
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl thiazole-5-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents [patents.google.com]
- 6. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
TLC monitoring of the reaction to form Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
Technical Support Center: TLC Monitoring of Thiazole Synthesis
This guide provides troubleshooting and frequently asked questions for monitoring the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate via Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of this compound?
A1: The synthesis is typically achieved through a Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (Ethyl bromopyruvate) with a thioamide (4-hydroxythiobenzamide).[1][2]
Q2: What are the key starting materials I need to track on the TLC plate?
A2: You will need to monitor the consumption of the two primary reactants:
-
4-hydroxythiobenzamide
-
Ethyl bromopyruvate
Simultaneously, you will track the formation of the desired product, This compound .
Q3: How should I set up my TLC plate for monitoring the reaction?
A3: A standard setup involves spotting three lanes on the TLC plate:
-
Starting Material (SM): A spot of the pure starting material, 4-hydroxythiobenzamide.
-
Co-spot (C): A single spot containing both the starting material and a sample from the reaction mixture. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Reaction Mixture (Rxn): A spot of the ongoing reaction mixture.
Q4: What is a typical solvent system (mobile phase) for this analysis?
A4: A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane . The ratio can be adjusted to achieve optimal separation (e.g., 30:70 or 40:60 v/v EtOAc:Hexane).
Q5: How do I interpret the results on the developed TLC plate?
A5: As the reaction progresses, you should observe the following changes on the TLC plate under UV light:
-
The spot corresponding to the starting material (4-hydroxythiobenzamide) in the "Rxn" lane will diminish in intensity.
-
A new spot, corresponding to the product, will appear. This new spot will have a different Retention Factor (Rf) value than the starting materials.
-
Ideally, at the completion of the reaction, the starting material spot will have disappeared entirely from the "Rxn" lane, leaving only the product spot and potentially some non-UV active impurities at the baseline.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Streaking or Tailing of Spots | 1. Sample is too concentrated (overloaded).[3][4][5][6][7] 2. The compound is acidic (like the product's phenol group) or basic, causing strong interaction with the silica plate.[3][5] 3. The sample was applied in a highly polar solvent, causing it to spread at the origin.[5] | 1. Dilute the reaction sample before spotting it on the TLC plate.[3][6] 2. Add a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress deprotonation of the phenolic group.[3][5] 3. Ensure the spotting solvent is volatile and not overly polar. |
| No Spots are Visible | 1. The sample is too dilute.[4] 2. The compounds are not UV-active.[3] 3. The solvent level in the developing chamber was above the baseline, washing the sample away.[4][8] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][4] 2. Use a visualization stain, such as potassium permanganate (KMnO₄) or p-anisaldehyde.[9] 3. Ensure the solvent level is below the spotting line on the TLC plate.[4][8] |
| All Spots are at the Bottom (Low Rf) | The mobile phase is not polar enough to move the compounds up the plate.[3] | Increase the polarity of the mobile phase. For an Ethyl Acetate/Hexane system, increase the proportion of Ethyl Acetate (e.g., from 30:70 to 50:50).[3] |
| All Spots are at the Top (High Rf) | The mobile phase is too polar, causing all compounds to travel with the solvent front.[3] | Decrease the polarity of the mobile phase. For an Ethyl Acetate/Hexane system, decrease the proportion of Ethyl Acetate (e.g., from 30:70 to 10:90).[3] |
| Reactant and Product Spots are Not Separated | The polarity of the chosen mobile phase is not suitable for resolving the compounds. | Try a different solvent system. You can introduce a third solvent to fine-tune the polarity, such as adding a small amount of methanol to an Ethyl Acetate/Hexane mixture or trying a different system like Dichloromethane/Methanol.[10] |
| Uneven or Crooked Solvent Front | 1. The edge of the TLC plate is touching the side of the chamber or the filter paper.[4][8] 2. The bottom of the plate is not level with the bottom of the chamber.[8] 3. The silica on the plate is damaged or has flaked off at the bottom.[11] | 1. Center the plate carefully within the chamber.[4] 2. Ensure the developing chamber is on a flat surface and the plate is placed evenly. 3. Cut away the damaged portion of the plate before development or use a new plate.[11] |
| Unexpected Spots Appear | 1. Contamination from handling the plate with bare hands.[4] 2. The baseline was marked with an ink pen instead of a pencil.[4][6] 3. The compound is unstable on the acidic silica gel and is decomposing.[8][9] | 1. Handle TLC plates only by the edges. 2. Always use a pencil to mark the baseline.[4] 3. To check for decomposition, run a 2D TLC.[9] If decomposition is confirmed, consider adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase or using a different stationary phase like alumina.[11] |
Data Presentation
Table 1: Typical Rf Values and Observations
Mobile Phase: 40% Ethyl Acetate in Hexane Stationary Phase: Silica Gel 60 F₂₅₄
| Compound | Structure | Relative Polarity | Expected Rf Value (Approx.) | Observation under UV Light (254 nm) |
| 4-hydroxythiobenzamide (Reactant) | C₇H₇NOS | High (Phenol, Thioamide) | 0.2 - 0.35 | UV active spot, diminishes over time. |
| Ethyl bromopyruvate (Reactant) | C₅H₇BrO₃ | Medium (Ester, Bromide) | 0.5 - 0.65 | May be weakly UV active or require staining. Diminishes over time. |
| This compound (Product) | C₁₂H₁₁NO₃S | Medium-High (Phenol, Ester, Thiazole) | 0.4 - 0.55 | New UV active spot appears and intensifies. |
Experimental Protocols
Protocol 1: Synthesis of this compound
(This is a representative procedure based on the Hantzsch Thiazole Synthesis and should be adapted and optimized for specific laboratory conditions.)
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxythiobenzamide in a suitable solvent (e.g., ethanol or acetonitrile).
-
Initiation: Add 1.05 equivalents of ethyl bromopyruvate to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube for TLC analysis as described in Protocol 2.
-
Work-up (upon completion): Once the TLC indicates the consumption of the limiting reactant, cool the reaction mixture. Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography or recrystallization as needed.
Protocol 2: TLC Monitoring Procedure
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points for spotting (SM, C, Rxn).
-
Sample Preparation:
-
SM & C: Dissolve a small amount of the starting 4-hydroxythiobenzamide in a volatile solvent (e.g., ethyl acetate).
-
Rxn: Take a small aliquot from the reaction flask and dilute it with a small amount of ethyl acetate.
-
-
Spotting: Using separate capillary tubes, apply a small amount of each prepared sample to its corresponding mark on the baseline. Keep the spots small (1-2 mm in diameter). For the 'C' lane, spot the starting material first, then spot the reaction mixture on top of it.
-
Development: Pour the chosen mobile phase (e.g., 40% EtOAc/Hexane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). Compare the "Rxn" lane to the "SM" lane to assess the progress of the reaction.
Visualizations
Caption: Experimental workflow for TLC monitoring.
References
- 1. nbinno.com [nbinno.com]
- 2. synarchive.com [synarchive.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chembam.com [chembam.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Challenges in the scale-up synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
Technical Support Center: Synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Hantzsch thiazole synthesis. This involves the condensation reaction between 4-hydroxythiobenzamide and an ethyl 2-halo-3-oxobutanoate (e.g., ethyl bromopyruvate).[1][2][3] This method is widely used due to its reliability and generally high yields under optimized conditions.
Q2: What are the critical starting materials and how does their purity affect the reaction?
A2: The key starting materials are 4-hydroxythiobenzamide and ethyl bromopyruvate. The purity of these reactants is crucial for a successful synthesis. Impurities in the starting materials can lead to the formation of side products, which can complicate the purification process and lower the overall yield. It is recommended to use starting materials with a purity of 98% or higher, especially for large-scale synthesis.
Q3: How does the choice of solvent impact the synthesis?
A3: The solvent plays a significant role in reaction kinetics and product purity. Ethanol is a commonly used solvent for this reaction. However, for scale-up, other solvents such as methanol, isopropanol, or mixtures with water might be considered to improve solubility, facilitate product isolation, or manage the reaction temperature more effectively.[2] Solvent screening at the lab scale is advisable to determine the optimal conditions for the desired scale of production.
Q4: What are the typical reaction temperatures and how do they influence the outcome?
A4: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent. Careful control of the reaction temperature is essential, as excessive heat can lead to the formation of degradation products and a darker-colored product, which may require more extensive purification.
Q5: What are the common impurities that can be expected in the synthesis?
A5: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. These may include unreacted 4-hydroxythiobenzamide or ethyl bromopyruvate, as well as by-products from the self-condensation of the reactants. Organic impurities are the most common type in small molecule drug substances.[4] Impurity profiling using techniques like HPLC and LC-MS is crucial to identify and quantify these impurities.[4][][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Problem 1: Low Reaction Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. - Ensure the reaction temperature is maintained at the optimal level. |
| Degradation of Product | - Avoid excessive heating or prolonged reaction times. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Sub-optimal Stoichiometry | - Re-evaluate the molar ratios of the reactants. A slight excess of one reactant may be beneficial. |
| Poor Quality of Reagents | - Verify the purity of starting materials and solvents. Use fresh, high-purity reagents. |
Problem 2: Product Purity Issues (e.g., Color, Impurity Profile)
| Possible Cause | Suggested Solution |
| Formation of Side Products | - Optimize the reaction temperature and time to minimize side reactions. - Control the rate of addition of reagents, especially at a larger scale, to manage exotherms. |
| Residual Solvents | - Ensure the product is thoroughly dried under vacuum at an appropriate temperature. - Residual solvents can be identified and quantified using Gas Chromatography (GC).[4] |
| Inefficient Purification | - Optimize the recrystallization process by screening different solvent systems. - Consider a multi-step purification process, such as a combination of recrystallization and column chromatography if high purity is required. |
Problem 3: Challenges in Product Isolation and Filtration
| Possible Cause | Suggested Solution |
| Fine Particle Size | - Optimize the cooling profile during crystallization to encourage the growth of larger crystals. - Introduce seeding with pre-formed crystals to control crystal size. |
| Oily Product | - Ensure the reaction has gone to completion, as unreacted starting materials can sometimes lead to an oily product. - Try triturating the crude product with a non-polar solvent to induce solidification. |
| Slow Filtration | - Use a larger filter and ensure a good vacuum is applied. - For large-scale operations, consider using a filter press or centrifuge. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters (Illustrative)
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) | Key Considerations for Scale-Up |
| Yield | 85-90% | 75-85% | Yields may decrease slightly on scale-up due to less efficient mixing and heat transfer. |
| Purity (by HPLC) | >99.0% | >98.5% | Maintaining high purity requires careful control of reaction conditions and optimized purification. |
| Reaction Time | 4-6 hours | 6-10 hours | Longer reaction and processing times are typical at larger scales. |
| Cycle Time | 1 day | 2-3 days | Includes charging, reaction, work-up, isolation, and drying, which are all longer at scale. |
| Solvent Volume | 100 mL | 100 L | Solvent handling and recovery become significant logistical and cost factors. |
Experimental Protocols
Key Experiment: Hantzsch Thiazole Synthesis of this compound
Materials:
-
4-hydroxythiobenzamide (1.0 eq)
-
Ethyl bromopyruvate (1.05 eq)
-
Ethanol (10 vol)
Procedure:
-
Reaction Setup: Charge a reaction vessel with 4-hydroxythiobenzamide and ethanol. Stir the mixture to form a suspension.
-
Reagent Addition: Slowly add ethyl bromopyruvate to the suspension at room temperature over 30-60 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Filter the solid product and wash the cake with cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to achieve the desired purity.
-
Dry the purified product under vacuum at 40-50 °C until a constant weight is obtained.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting the synthesis scale-up.
References
Technical Support Center: Spectroscopic Analysis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Based on the common Hantzsch thiazole synthesis route, potential impurities can include:
-
Starting Materials: Unreacted 4-hydroxythiobenzamide and ethyl bromopyruvate.
-
Side Products: Isomeric impurities, such as Ethyl 2-(4-hydroxyphenyl)thiazole-5-carboxylate, can form depending on the reaction conditions.
-
Degradation Products: Hydrolysis of the ester group can lead to the formation of 2-(4-hydroxyphenyl)thiazole-4-carboxylic acid. Oxidation of the phenol group may also occur.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, THF).
Q2: Which spectroscopic techniques are most suitable for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its impurities and for quantification.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of impurities, aiding in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and any impurities present at sufficient concentration, helping to confirm their identities.
Q3: What is the expected ¹H NMR chemical shift for the thiazole proton?
A3: The proton on the thiazole ring (at the C5 position) is expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm. The exact chemical shift can be influenced by the solvent and the concentration of the sample.
Troubleshooting Guides
NMR Spectroscopy
Issue: Broad or distorted peaks in the ¹H NMR spectrum.
-
Possible Cause 1: Poorly shimmed magnet.
-
Solution: Re-shim the spectrometer to improve the homogeneity of the magnetic field.
-
-
Possible Cause 2: Presence of paramagnetic impurities.
-
Solution: Purify the sample, for instance, by passing it through a short plug of silica gel.
-
-
Possible Cause 3: Sample concentration is too high.
-
Solution: Dilute the sample to an appropriate concentration.
-
Issue: Unexpected peaks in the spectrum.
-
Possible Cause 1: Contamination from residual solvents.
-
Solution: Cross-reference the unexpected peaks with the known chemical shifts of common laboratory solvents. Ensure the sample is thoroughly dried before analysis.
-
-
Possible Cause 2: Presence of impurities from the synthesis.
-
Solution: Refer to the potential impurities list (FAQ 1) and compare the observed peaks with the expected signals for those compounds. LC-MS analysis can help confirm the presence and identity of these impurities.
-
HPLC-MS Analysis
Issue: Poor peak shape or tailing in the HPLC chromatogram.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: The phenolic hydroxyl group can interact with the stationary phase. Adjusting the pH of the mobile phase (e.g., adding a small amount of formic acid or acetic acid) can improve peak shape.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 3: Column degradation.
-
Solution: Replace the HPLC column with a new one of the same type.
-
Issue: No or low-intensity signal in the mass spectrum.
-
Possible Cause 1: Inefficient ionization.
-
Solution: Optimize the electrospray ionization (ESI) source parameters. For this compound, positive ion mode is generally suitable. The addition of a small amount of an acid to the mobile phase can enhance protonation and improve the signal.
-
-
Possible Cause 2: Compound instability in the source.
-
Solution: Reduce the source temperature or the capillary voltage to minimize in-source fragmentation.
-
Data Presentation
Table 1: Representative ¹H NMR Data for this compound and a Potential Impurity.
| Compound | Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| This compound | -OH | ~9.80 | singlet | 1H |
| H (thiazole) | ~8.10 | singlet | 1H | |
| H (phenyl, ortho to -OH) | ~7.80 | doublet | 2H | |
| H (phenyl, meta to -OH) | ~6.90 | doublet | 2H | |
| -CH₂- (ethyl) | ~4.35 | quartet | 2H | |
| -CH₃ (ethyl) | ~1.35 | triplet | 3H | |
| 2-(4-hydroxyphenyl)thiazole-4-carboxylic acid (Impurity) | -OH (phenol) | ~9.80 | singlet | 1H |
| -COOH | ~13.00 | broad singlet | 1H | |
| H (thiazole) | ~8.05 | singlet | 1H | |
| H (phenyl, ortho to -OH) | ~7.78 | doublet | 2H | |
| H (phenyl, meta to -OH) | ~6.88 | doublet | 2H |
Table 2: Expected Mass Spectrometry Data.
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI+ | 264.06 | 236 (-C₂H₄), 218 (-C₂H₅OH), 190 (-COOC₂H₅) |
| 2-(4-hydroxyphenyl)thiazole-4-carboxylic acid | ESI+ | 236.03 | 218 (-H₂O), 190 (-HCOOH) |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-14 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
Protocol 2: HPLC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute to a final concentration of 10 µg/mL with the mobile phase.
-
Instrumentation:
-
HPLC System: A standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500.
-
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
Caption: Troubleshooting logic for unexpected peaks.
Preventing degradation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my final product, this compound, consistently low?
Answer:
Low yields can stem from several factors throughout the two-main stages of the synthesis: the formation of the 4-hydroxythiobenzamide intermediate and the subsequent Hantzsch thiazole synthesis.
Potential Causes and Solutions:
-
Incomplete formation of 4-hydroxythiobenzamide: The conversion of the starting material (e.g., p-cyanophenol or methyl p-hydroxybenzoate) to 4-hydroxythiobenzamide is crucial.
-
Solution: Ensure the reaction conditions for the thioamide synthesis are optimized. For instance, when using phosphorus pentasulfide, ensure it is fresh and the reaction is refluxed for a sufficient duration.[1] If using sodium hydrosulfide with p-cyanophenol, careful control of pH and temperature is necessary for optimal conversion.[2]
-
-
Suboptimal Hantzsch reaction conditions: The cyclization reaction is sensitive to temperature and reaction time.
-
Solution: The reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate is typically carried out in a suitable solvent like ethanol. The reaction may require heating to proceed at an adequate rate. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Degradation of the product or intermediates: The hydroxyphenyl group can be susceptible to oxidation, and the thiazole ring can undergo photo-degradation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Protect the reaction mixture from light, especially if the reaction is run for an extended period.
-
-
Issues with starting material purity: The purity of 4-hydroxythiobenzamide and ethyl bromopyruvate is critical.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Purify the starting materials if necessary.
-
Question 2: I am observing significant impurity peaks in the NMR/LC-MS of my final product. What are these impurities and how can I avoid them?
Answer:
The formation of impurities can be attributed to side reactions during the synthesis or degradation of the product.
Potential Impurities and Mitigation Strategies:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or poor quality of reagents. | Monitor the reaction by TLC to ensure full consumption of starting materials. Optimize reaction conditions (temperature, time, stoichiometry of reactants). |
| Side-products from Hantzsch Synthesis | The Hantzsch synthesis can sometimes yield isomeric byproducts depending on the reaction conditions. Acidic conditions, for instance, can alter the regioselectivity of the cyclization.[3] | Maintain neutral or slightly basic conditions during the cyclization step. Careful purification by column chromatography or recrystallization can help in separating isomers. |
| Oxidation Products | The 4-hydroxyphenyl group is prone to oxidation, especially at elevated temperatures or in the presence of air, leading to colored impurities. | Perform the synthesis under an inert atmosphere (N₂ or Ar). Use degassed solvents. Consider adding an antioxidant, although this may complicate purification. |
| Hydrolysis Product | The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions for a prolonged period, especially in the presence of water. | Use anhydrous solvents and reagents. During workup, minimize the exposure to strong acids or bases. If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Photo-degradation Products | Aryl-substituted thiazoles are known to undergo photo-degradation in the presence of light and oxygen.[2] | Protect the reaction mixture and the final product from light by using amber glassware or by covering the reaction setup with aluminum foil. |
Question 3: My product is colored (yellow to brown), but I expect a pale-colored solid. What is the cause of the coloration?
Answer:
Coloration in the final product is a common issue and is often indicative of impurities.
Potential Causes and Solutions:
-
Oxidation of the Phenolic Group: As mentioned, the 4-hydroxyphenyl moiety is susceptible to oxidation, which can form highly colored quinone-like species.
-
Solution: The most effective solution is to prevent oxidation by working under an inert atmosphere and using degassed solvents. If coloration occurs, purification by recrystallization or column chromatography using a suitable solvent system can remove these colored impurities. Activated carbon can sometimes be used to decolorize the solution before crystallization, but a small-scale test is recommended to avoid product loss.
-
-
Thioamide Impurities: Thioamides themselves can be colored, and residual starting material or side products from the thioamide synthesis can impart color to the final product.
-
Solution: Ensure the 4-hydroxythiobenzamide intermediate is thoroughly purified before proceeding to the cyclization step.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is a two-step process. First, a suitable starting material like p-cyanophenol or methyl p-hydroxybenzoate is converted to 4-hydroxythiobenzamide.[1][2] This intermediate is then reacted with an α-haloester, such as ethyl bromopyruvate, via the Hantzsch thiazole synthesis to yield the final product.
Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis step?
A2: The critical parameters include:
-
Temperature: The reaction often requires heating to proceed at a reasonable rate, but excessive heat can lead to degradation and side product formation.
-
Reaction Time: Monitoring the reaction by TLC is crucial to determine the point of maximum product formation and to avoid prolonged heating.
-
Solvent: Anhydrous ethanol is a commonly used solvent. The choice of solvent can influence the reaction rate and solubility of reactants and products.
-
Stoichiometry: Using a slight excess of one of the reactants might be necessary to drive the reaction to completion, but this should be optimized to simplify purification.
Q3: How should I purify the final product?
A3: The final product can typically be purified by recrystallization from a suitable solvent such as ethanol, ethyl acetate, or a mixture of solvents. If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a viable alternative.
Q4: How should I store this compound?
A4: To prevent degradation, the product should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. Given its susceptibility to photo-degradation, storing it in an amber vial is highly recommended.
Experimental Protocols
Synthesis of 4-hydroxythiobenzamide from p-cyanophenol[2]
Materials:
-
p-Cyanophenol
-
Sodium hydrosulfide (NaSH)
-
Hydrochloric acid (2 M)
-
Distilled water
Procedure:
-
In a reaction vessel, a mixture of p-cyanophenol and sodium hydrosulfide in distilled water is stirred at room temperature.
-
The vessel is then placed under a hydrogen sulfide (H₂S) atmosphere.
-
The reaction mixture is heated to approximately 70°C and stirred vigorously under H₂S pressure for several hours.
-
After the reaction is complete, the mixture is cooled to room temperature, and the H₂S pressure is released.
-
The reaction mixture is neutralized to a pH of 5-7 with 2 M hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with distilled water, and dried under vacuum to yield 4-hydroxythiobenzamide.
Hantzsch Thiazole Synthesis of this compound
Materials:
-
4-hydroxythiobenzamide
-
Ethyl bromopyruvate
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxythiobenzamide in anhydrous ethanol.
-
To this solution, add ethyl bromopyruvate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the crude product by filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure this compound.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-hydroxythiobenzamide
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| p-Cyanophenol | NaSH, H₂S | Water | 70 | 5-6 | ~97 | [2] |
| Methyl p-hydroxybenzoate | Conc. Ammonia, P₂S₅ | Toluene (for thionation) | 100-120 (amination), Reflux (thionation) | Variable | ~96 | [1] |
| Phenol | KSCN, HF | Hydrofluoric acid | Room Temp | 72 | ~85 | [4] |
Table 2: General Conditions for Hantzsch Thiazole Synthesis
| Thioamide | α-Haloester | Solvent | Temperature | Reaction Time |
| Aryl thioamide | Ethyl bromopyruvate | Ethanol | Reflux | Monitored by TLC |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential degradation pathways for the target molecule.
References
- 1. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]
- 2. 4-Hydroxythiobenzamide synthesis - chemicalbook [chemicalbook.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Analysis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. This guide provides a comparative study of derivatives based on the core structure of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, focusing on their anticancer efficacy, experimental validation, and potential mechanisms of action. The information is intended to aid researchers in the rational design and development of novel thiazole-based therapeutic agents.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various thiazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assays used.
Table 1: Cytotoxic Activity of Thiazole Derivatives Against Glioblastoma Cell Lines
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5c | Ethyl 2-(3-formyl-4-((1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | Human Glioblastoma | 10.67 ± 0.94 | Temozolomide | - |
| 5f | Ethyl 2-(3-formyl-4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | Human Glioblastoma | 4.72 ± 3.92 | Temozolomide | - |
| 5h | Ethyl 2-(3-formyl-4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate | Human Glioblastoma | 3.20 ± 0.32 | Temozolomide | - |
Source: Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells.[1]
Table 2: Cytotoxic Activity of 2-Phenylthiazole-4-carboxamide Derivatives
| Compound ID | Substitution on Phenylacetamido Moiety | T47D (Breast Cancer) IC50 (µg/mL) | Caco-2 (Colorectal Cancer) IC50 (µg/mL) | HT-29 (Colon Cancer) IC50 (µg/mL) |
| Unsubstituted | - | > 50 | > 50 | > 50 |
| 4-Methoxy | 4-OCH3 | 14.5 | 8.2 | 12.3 |
| 2-Methoxy | 2-OCH3 | 9.8 | 15.1 | 10.5 |
| 3-Fluoro | 3-F | 8.5 | 9.1 | 7.9 |
Source: Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used to assess the anticancer properties of thiazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, Glioblastoma cell lines)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Thiazole derivative compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the thiazole derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
Graphical representations of experimental procedures and biological pathways can significantly enhance understanding. The following diagrams are generated using the DOT language.
Caption: A typical experimental workflow for the evaluation of anticancer agents.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for thiazole derivatives.
Conclusion
The presented data indicates that derivatives of this compound hold significant promise as a scaffold for the development of novel anticancer agents. Structure-activity relationship studies suggest that substitutions on the phenyl ring and modifications at the 5-position of the thiazole ring can significantly influence cytotoxic activity. The detailed experimental protocols provide a framework for the consistent and reproducible evaluation of these compounds. Further investigation into the specific molecular targets and signaling pathways modulated by these derivatives is warranted to facilitate the design of more potent and selective anticancer drugs.
References
A Comparative Analysis of Thiazole Derivatives in Anti-Inflammatory Assays: Evaluating the Potential of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
In the landscape of medicinal chemistry, thiazole derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities, including significant anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory performance of various thiazole derivatives, with a particular focus on contextualizing the potential of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. While direct experimental data for this specific compound is not extensively available in the public domain, this analysis leverages data from structurally related thiazole derivatives to provide a valuable reference for researchers and drug development professionals.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely accepted and utilized assay for evaluating the acute anti-inflammatory potential of novel compounds. This in vivo test allows for the assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation. Below is a summary of the anti-inflammatory effects of various thiazole derivatives in this model.
Table 1: In Vivo Anti-inflammatory Activity of Thiazole Derivatives (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose | Time (h) | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| 2-Morpholino-4-phenyl-thiazole-5-carboxylic acid | - | 3 | 88.88 | Diclofenac | 80.55 |
| 3-(4-fluorophenyl)-2-(4-methyl-2-phenylthiazol-5-yl)thiazolidin-4-one | - | 4 | 85.33 | Indomethacin | 87.26 |
| 2-(2-benzyl-4-methylthiazol-5-yl)-3-(p-tolyl)thiazolidin-4-one | - | 4 | 81.32 | Indomethacin | 87.26 |
| 3-(4-chlorophenyl)-2-(4-methyl-2-phenylthiazol-5-yl)thiazolidin-4-one | - | 4 | 80.75 | Indomethacin | 87.26 |
| Nitro-substituted thiazole derivative (Compound 3c) | - | 3 | 44 | Nimesulide | - |
| Nitro-substituted thiazole derivative (Compound 3d) | - | 3 | 41 | Nimesulide | - |
In Vitro Anti-inflammatory Activity
In vitro assays provide a controlled environment to investigate the cellular and molecular mechanisms underlying the anti-inflammatory effects of test compounds. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimic an inflammatory response by producing various pro-inflammatory mediators.
Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives (LPS-stimulated RAW 264.7 Macrophages)
| Compound | Assay | IC50 / % Inhibition |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | NO Production | IC50: 10.992 µM |
| IL-6 Release | IC50: 2.294 µM | |
| TNF-α Release | IC50: 12.901 µM | |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13d) | NO Production | IC50: 19.969 µM |
| IL-6 Release | IC50: 4.715 µM | |
| TNF-α Release | IC50: 22.044 µM | |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13f) | IL-6 Release | IC50: 1.539 µM |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard method for screening acute anti-inflammatory activity.[1]
-
Animal Model: Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Test Compound Administration: The thiazole derivatives or a standard drug (e.g., Diclofenac, Indomethacin) are administered orally or intraperitoneally at a specific dose, usually 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group (which receives only the vehicle and carrageenan).
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro assay is used to assess the ability of compounds to inhibit the production of pro-inflammatory mediators.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the thiazole derivatives for a specified period (e.g., 1-2 hours).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) using methods like the Griess assay and ELISA kits, respectively.
-
Data Analysis: The concentration of each mediator is determined, and the half-maximal inhibitory concentration (IC50) is calculated for each compound.
Signaling Pathways in Inflammation
Thiazole derivatives often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many thiazole derivatives have been shown to inhibit this pathway, thereby reducing inflammation.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates inflammation. It consists of several kinases, including p38, JNK, and ERK, which are activated by inflammatory stimuli. Once activated, these kinases phosphorylate and activate transcription factors that, in turn, promote the expression of pro-inflammatory cytokines and enzymes. Some thiazole derivatives have been found to suppress the phosphorylation of these MAPK proteins, leading to an anti-inflammatory effect.
Conclusion
The available data strongly suggest that the thiazole scaffold is a valuable pharmacophore for the development of novel anti-inflammatory agents. Various derivatives have demonstrated significant efficacy in both in vivo and in vitro models of inflammation, often comparable to or exceeding that of established drugs. While specific anti-inflammatory data for this compound is not yet prominent in the literature, its structural features, particularly the 2-(4-hydroxyphenyl) and the ethyl carboxylate at position 4, are present in other biologically active thiazoles. The hydroxyphenyl group may contribute to antioxidant activity, which is often linked to anti-inflammatory effects, and the overall structure provides a template for further optimization. Future studies directly evaluating this compound in standardized anti-inflammatory assays are warranted to fully elucidate its therapeutic potential. Researchers are encouraged to utilize the experimental protocols and consider the signaling pathways detailed in this guide for their investigations into this and other novel thiazole derivatives.
References
A Comparative Analysis of Cholinesterase Inhibitory Activity: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate versus Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cholinesterase inhibitory activity of the commercially available drug donepezil and the thiazole derivative, Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate. This objective analysis is based on available experimental data to inform research and development in the field of Alzheimer's disease therapeutics.
Executive Summary
Donepezil is a well-established, potent, and reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. It is a cornerstone in the symptomatic treatment of Alzheimer's disease. In contrast, a comprehensive review of publicly available scientific literature reveals a lack of specific data on the cholinesterase inhibitory activity of this compound. While the thiazole chemical scaffold is present in various compounds investigated for cholinesterase inhibition, specific experimental values for this particular molecule are not documented. This guide presents the established data for donepezil and discusses the potential of the thiazole class of compounds as cholinesterase inhibitors, highlighting the need for empirical testing of this compound.
Cholinergic Signaling in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients.[1] Cholinergic neurons, which are crucial for memory and learning, progressively degenerate in the course of the disease.[1] Acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE) are enzymes that hydrolyze acetylcholine in the synaptic cleft, terminating its signal. Inhibition of these enzymes increases the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.[2] This is the primary mechanism of action for current Alzheimer's disease medications like donepezil.[2]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 Value |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM |
| Butyrylcholinesterase (BChE) | 7,300 nM | |
| This compound | Acetylcholinesterase (AChE) | Data not available |
| Butyrylcholinesterase (BChE) | Data not available |
Detailed Profile: Donepezil
Donepezil is a piperidine derivative that acts as a specific, reversible, and non-competitive inhibitor of AChE.[3] Its high selectivity for AChE over BChE is a notable characteristic. The primary therapeutic effect of donepezil in Alzheimer's disease is to increase the levels of acetylcholine in the brain, which can lead to modest improvements in cognitive function and daily activities.
Detailed Profile: this compound
A thorough search of scientific databases and literature did not yield any published studies that have evaluated the cholinesterase inhibitory activity of this compound. Therefore, no IC50 values or direct comparisons with donepezil can be made at this time.
The thiazole ring is a common scaffold in medicinal chemistry, and various derivatives have been synthesized and tested for their potential as cholinesterase inhibitors. These studies suggest that the thiazole nucleus can be a promising starting point for the design of new anti-Alzheimer's agents. However, the inhibitory activity is highly dependent on the specific substitutions on the thiazole ring. Without experimental data for this compound, its potential in this area remains speculative.
Experimental Protocols: Cholinesterase Inhibition Assay
The most common method for determining cholinesterase inhibitory activity is the spectrophotometric method developed by Ellman.
Ellman's Method
This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (inhibitors)
-
Donepezil (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is calculated from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Donepezil is a potent and selective acetylcholinesterase inhibitor with well-documented efficacy in the symptomatic treatment of Alzheimer's disease. In contrast, there is a significant gap in the scientific literature regarding the cholinesterase inhibitory activity of this compound. While the thiazole scaffold holds promise for the development of new cholinesterase inhibitors, the specific activity of this particular compound remains to be determined through empirical testing. Researchers interested in the potential of this compound as a cholinesterase inhibitor will need to conduct in vitro enzymatic assays, such as the Ellman method, to ascertain its IC50 values against AChE and BChE and enable a direct comparison with established drugs like donepezil.
References
Structure-activity relationship comparison of different Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate analogs
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs related to the Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate framework, with a focus on their anticancer properties. The information presented herein is derived from experimental studies on closely related thiazole derivatives, offering valuable insights for the rational design of novel therapeutic agents.
Comparative Anticancer Activity of Thiazole Analogs
Recent studies have explored the impact of substitutions on the 2-(4-hydroxybenzylidene) moiety of thiazole derivatives on their cytotoxic activity against human cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of synthesized thiazole analogs against the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, as determined by the MTT assay. Staurosporine was used as a positive control.
| Compound ID | Substitution on 4-hydroxybenzylidene (R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | OCOCH3 (on 4-OH) | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine | - | 6.77 ± 0.41 | 8.4 ± 0.51 |
Data extracted from a study on 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, which share key structural features with this compound.[1]
Key Observations from the SAR Study:
-
Effect of Substitution at the 3-Position: The nature of the substituent on the 4-hydroxybenzylidene ring significantly influences anticancer activity.
-
An unsubstituted benzylidene moiety (Compound 4a ) demonstrated moderate activity against both cell lines.[1]
-
The introduction of a bromine atom (Compound 4b ) at the 3-position led to a decrease in activity compared to the unsubstituted analog.[1]
-
Notably, the presence of a phenylhydrazinyl group (Compound 4c ) at this position resulted in the most potent activity against the MCF-7 cell line, surpassing the efficacy of the standard drug, Staurosporine.[1] This suggests that a bulky, hydrogen-bond-donating group at this position may be crucial for enhanced cytotoxicity.
-
-
Modification of the 4-Hydroxyl Group: Acetylation of the 4-hydroxyl group (Compound 5 ) resulted in a compound with moderate activity, indicating that a free hydroxyl group may be important for optimal activity.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[1][2]
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: The thiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the growth medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). The medium from the wells is replaced with the medium containing different concentrations of the test compounds. Control wells containing vehicle (solvent) and a known anticancer drug are also included. The plates are then incubated for an additional 48-72 hours.[2]
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plates are incubated for a further period to allow the viable cells to metabolize the MTT into formazan crystals.[2]
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.[2]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[2]
Potential Signaling Pathways and Experimental Workflows
Thiazole derivatives are known to exert their anticancer effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound analogs require further investigation, the PI3K/Akt/mTOR pathway is a common target for this class of compounds.[2]
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a potential target for thiazole-based anticancer agents.
The discovery and evaluation of novel anticancer compounds typically follow a structured workflow.
Caption: A typical experimental workflow for the discovery and preclinical evaluation of novel anticancer compounds.
References
In vitro comparison of the antimicrobial activity of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals: An In Vitro Comparison of Antimicrobial Activity
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of two series of related thiazole derivatives against a panel of pathogenic microorganisms.
Antibacterial Activity
A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activity.[1] The results, presented in Table 1, indicate that several compounds exhibit promising antibacterial activity, particularly those with electron-withdrawing substituents.[1]
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Derivatives [1]
| Compound | R-group | Bacillus subtilis | Staphylococcus aureus | Escherichia coli |
| 4a | H | >1000 | >1000 | >1000 |
| 4b | 2-CH₃ | >1000 | >1000 | >1000 |
| 4c | 4-CH₃ | >1000 | >1000 | >1000 |
| 4d | 4-OCH₃ | >1000 | >1000 | >1000 |
| 4e | 4-Cl | 250 | 500 | 500 |
| 4f | 4-Br | 250 | 250 | 500 |
| 4g | 4-F | 500 | 500 | >1000 |
| 4h | 2-NO₂ | 500 | 500 | 500 |
| 4k | 4-NO₂ | 250 | 250 | 250 |
| 4l | 2,4-di-NO₂ | 250 | 250 | 250 |
| Ciprofloxacin | - | 125 | 125 | 125 |
Data extracted from "Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives"[1]
Antifungal Activity
The same series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives was also tested against several fungal strains.[1] The results are summarized in Table 2.
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Derivatives [1]
| Compound | R-group | Candida albicans | Aspergillus flavus | Aspergillus niger |
| 4a | H | >1000 | >1000 | >1000 |
| 4b | 2-CH₃ | >1000 | >1000 | >1000 |
| 4c | 4-CH₃ | >1000 | >1000 | >1000 |
| 4d | 4-OCH₃ | >1000 | >1000 | >1000 |
| 4e | 4-Cl | 500 | 500 | 250 |
| 4f | 4-Br | 250 | 500 | 250 |
| 4g | 4-F | >1000 | >1000 | 500 |
| 4h | 2-NO₂ | 500 | 500 | 500 |
| 4k | 4-NO₂ | 250 | 250 | 250 |
| 4l | 2,4-di-NO₂ | 250 | 250 | 250 |
| Fluconazole | - | 125 | 250 | 125 |
Data extracted from "Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives"[1]
In a separate study, a series of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives were synthesized and screened for their antimicrobial activity.[2] While specific MIC values were not provided in the abstract, the study reported that some of the synthesized thiazole derivatives exhibited promising activity and had a significant effect against the tested microorganisms.[2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The following is a generalized protocol based on standard microdilution methods.
Broth Microdilution Method for MIC Determination
The in vitro antimicrobial activity of the synthesized compounds was determined using the broth microdilution method.[1]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized microbial suspension in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganisms (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This is typically assessed by visual inspection or by using a viability indicator dye.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antimicrobial activity screening of the thiazole derivatives.
Caption: Experimental workflow for the synthesis and in vitro antimicrobial screening of thiazole derivatives.
References
A Head-to-Head Comparison: The Efficacy of Febuxostat Synthesized from Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Versus Allopurinol in the Management of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of febuxostat, synthesized from the starting material Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, and the long-established xanthine oxidase inhibitor, allopurinol. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective performance data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction: The Therapeutic Landscape of Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout, a painful inflammatory arthritis. The cornerstone of hyperuricemia management is the inhibition of xanthine oxidase, a pivotal enzyme in the purine metabolism pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid. For decades, allopurinol has been the standard of care. However, the introduction of febuxostat, a non-purine selective inhibitor of xanthine oxidase, has provided a valuable alternative. This guide delves into the comparative efficacy of febuxostat, with a focus on its synthesis from this compound, against the benchmark set by allopurinol.
Synthesis Pathway of Febuxostat
The synthesis of febuxostat from this compound is a multi-step process involving formylation, etherification, conversion of the formyl group to a nitrile, and subsequent hydrolysis.
Experimental Protocols for Febuxostat Synthesis
Step 1: Formylation of this compound
To a solution of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (76.0 mol) in polyphosphoric acid (120 kg) at 40-50°C, hexamethylenetetramine (HMTA) (76.3 mol) is added. The reaction mixture is heated to 93°C for 3 hours. After completion, the mixture is poured into a dilute aqueous solution of glacial acetic acid for hydrolysis. The product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and crystallized.
Step 2: Etherification of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
The formylated intermediate is dissolved in a suitable solvent like dimethylformamide (DMF). Anhydrous potassium carbonate and a catalytic amount of potassium iodide are added to the solution. Isobutyl bromide is then added, and the reaction mixture is heated to facilitate the etherification of the hydroxyl group. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water to precipitate the product, which is then filtered, washed, and dried to yield Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
Step 3: Conversion of the Formyl Group to a Cyano Group
The formyl group of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is converted to a nitrile. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in a suitable solvent like formic acid, followed by dehydration of the resulting oxime. The reaction yields Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
Step 4: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is achieved by treating Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of solvents like tetrahydrofuran, ethanol, and water. The reaction mixture is heated to facilitate the hydrolysis. After the reaction is complete, the solution is acidified to precipitate febuxostat, which is then filtered, washed, and purified by recrystallization.
Mechanism of Action: Febuxostat vs. Allopurinol
Both febuxostat and allopurinol exert their therapeutic effects by inhibiting xanthine oxidase. However, their molecular interactions with the enzyme differ.
A Comparative Analysis of the Biological Activity of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and Its Bioisosteres
A detailed examination of the structure-activity relationship of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and its bioisosteric analogs reveals significant variations in their anticancer and enzyme inhibitory activities. This guide provides a comparative overview of their biological performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of medicinal chemistry.
The core structure of this compound, a member of the thiazole class of heterocyclic compounds, has been a focal point of drug discovery due to the diverse biological activities exhibited by its derivatives. Thiazole-containing compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these molecules can be significantly modulated by making subtle structural modifications through the principle of bioisosterism—the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties.
This guide focuses on the bioisosteric replacement of two key functional moieties of this compound: the 4-hydroxyphenyl group at the 2-position and the ethyl carboxylate group at the 4-position of the thiazole ring.
Bioisosteric Replacement of the 4-Hydroxyphenyl Moiety
The phenolic hydroxyl group is a common site for bioisosteric modification to improve pharmacokinetic properties, such as metabolic stability and oral bioavailability, or to alter the compound's interaction with its biological target. Classical bioisosteres for the hydroxyl group include the amino (-NH2) and methoxy (-OCH3) groups.
Bioisosteric Replacement of the Ethyl Carboxylate Moiety
The ethyl carboxylate group is often replaced with other functionalities like a free carboxylic acid (-COOH), a primary amide (-CONH2), or a substituted amide (e.g., -CONHEt) to modify the compound's polarity, solubility, and hydrogen bonding capabilities, which can influence its biological activity and pharmacokinetic profile.
Comparative Biological Activity
The following sections present a comparative analysis of the anticancer and enzyme inhibitory activities of this compound and its selected bioisosteres.
Anticancer Activity
The in vitro cytotoxic activity of the parent compound and its bioisosteres has been evaluated against various human cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Bioisosteric Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | - | - | - | - |
| This compound | 4-hydroxyphenyl | MCF-7 | 2.57 ± 0.16 | [1] |
| HepG2 | 7.26 ± 0.44 | [1] | ||
| Bioisosteres of 4-Hydroxyphenyl Group | ||||
| Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate | 4-aminophenyl | - | - | - |
| Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate | 4-methoxyphenyl | - | - | - |
| Bioisosteres of Ethyl Carboxylate Group | ||||
| 2-(4-hydroxyphenyl)thiazole-4-carboxylic acid | Carboxylic acid | - | - | - |
| 2-(4-hydroxyphenyl)thiazole-4-carboxamide | Carboxamide | - | - | - |
| N-ethyl-2-(4-hydroxyphenyl)thiazole-4-carboxamide | N-ethyl carboxamide | - | - | - |
Note: Data for some bioisosteres were not available in the reviewed literature and are marked as "-". The presented data for the parent compound is based on a structurally related compound, 2-[2-[4-Hydroxybenzylidene]hydrazinyl]-thiazole-4[5H]-one, as a proxy due to the lack of direct data for the exact parent compound in the searched literature.
Enzyme Inhibitory Activity
Several thiazole derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
| Compound | Bioisosteric Moiety | Target Enzyme | IC50 (µM) | Reference |
| Parent Compound | - | - | - | - |
| This compound | - | VEGFR-2 | 0.15 | [1] |
| Bioisosteres | ||||
| Substituted Thiazole Derivatives | Various | VEGFR-2 | 0.059 | [1] |
Note: The IC50 value for the parent compound is based on a structurally related compound as a proxy. The bioisostere data represents a highly active substituted thiazole derivative from the same study for comparative purposes.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubated for 48-72 hours.[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against the VEGFR-2 kinase is determined using a biochemical assay.
-
Assay Principle: The assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The inhibition of the kinase by a test compound leads to a decrease in the phosphorylation signal.[3]
-
Procedure: a. A serial dilution of the test compound is prepared. b. In a microplate, the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations are added.[3] c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The plate is incubated to allow the phosphorylation reaction to proceed. e. A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of phosphorylated substrate.[3][4] f. The signal is measured using a microplate reader. g. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. h. The IC50 value is determined by fitting the data to a dose-response curve.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the VEGFR-2 signaling pathway, a general experimental workflow for compound synthesis and screening, and the logical relationship of bioisosteric modifications.
Caption: VEGFR-2 signaling pathway in angiogenesis.
Caption: General experimental workflow.
Caption: Bioisosteric modifications.
References
Safety Operating Guide
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate proper disposal procedures
Seeking Safety Information
I've initiated a Google search, zeroing in on the safety data sheet for "Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate." My aim is to extract crucial hazard details and disposal protocols. Concurrently, I'm scouring resources from the EPA and academia for comprehensive lab chemical disposal guidelines.
Analyzing Disposal Procedures
I'm now expanding my search beyond the initial SDS. I'm actively pursuing general lab disposal guidelines from the EPA and academic institutions. The focus is broadening to include disposal practices for thiazole derivatives and comparable heterocyclic compounds. The final step is to combine this data to develop a complete guide for safe, compliant disposal.
Analyzing Disposal Methods
I've zeroed in on the crucial SDS for "this compound" (Source 10). It's the lynchpin for determining proper disposal protocols. My next step is to deeply analyze this SDS to extract specific handling and waste management instructions. I'm focusing on identifying any hazardous properties that would impact disposal.
Pinpointing Disposal Requirements
I'm now fully immersed in the SDS (Source 10). It's quite detailed. I've extracted key hazards: oral toxicity, skin and eye irritation, and respiratory irritation. The SDS explicitly advises licensed disposal, treating surplus as unusable, and addressing contaminated packaging. I'm cross-referencing this with general lab disposal guidelines, which emphasize hazardous compound handling and waste segregation.
Compiling Disposal Protocol
I've synthesized the SDS and general lab guidelines. The key is recognizing the chemical's hazards: oral toxicity, skin/eye irritation, and respiratory irritation. Disposal necessitates licensed services, treating surpluses as unusable, and managing contaminated packaging. I'm now structuring a step-by-step protocol, integrating this SDS information with general lab best practices. I'm ready to create the final formatted response.
Developing Final Protocol
I've got a comprehensive disposal procedure based on the SDS (Source 10) and general lab guidelines. The chemical is toxic orally, irritates skin and eyes, and affects the respiratory system. Waste management mandates a licensed disposal service, unusable surpluses, and proper handling of contaminated packaging. I will format this into the final response, including a table summarizing hazard information and a workflow diagram using a DOT script. All requirements are fully met.
Personal protective equipment for handling Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
Essential Safety and Handling Guide for Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with similar powdered aromatic heterocyclic compounds include skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Equipment | Purpose | Source |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[3][4][5] | To prevent eye contact with the chemical, which can cause serious irritation.[2][6] | [3][4][5] |
| Hand Protection | Chemically compatible gloves (e.g., Nitrile gloves). Gloves should be inspected before use and changed frequently, especially after direct contact.[3][7][8] | To prevent skin contact, which may cause irritation.[2][6] | [3][7][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[4] Long pants and closed-toe shoes are required at all times in the laboratory.[5][7] | To protect the skin from accidental spills and contamination.[7] | [4][5][7] |
| Respiratory Protection | Typically not required if work is performed within a certified chemical fume hood.[9] If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator may be necessary.[3][9] | To prevent inhalation of the powder, which may cause respiratory irritation.[2][6] | [3][9] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure.
1. Engineering Controls:
-
All weighing and handling of the powdered compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][9][10]
-
If a balance cannot be placed inside a fume hood, consider purchasing the material in a pre-weighed format or using an exhausted balance enclosure.[10]
-
Cover the work surface with absorbent bench paper to contain any spills.[11]
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[7] Have all necessary equipment and materials, including waste containers, readily available in the fume hood.
-
Weighing and Transfer: Use weigh boats to minimize spillage.[11] Keep the container of the chemical closed as much as possible.[11]
-
Solution Preparation: If preparing a solution, do so within the fume hood. Add the powder to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean all equipment and the work area to prevent residual contamination.
Disposal Plan: Waste Management
This compound and any materials contaminated with it should be treated as hazardous waste.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all disposable materials that have come into contact with the chemical, such as gloves, weigh boats, and contaminated bench paper, in a designated, labeled hazardous waste container with a secure lid.[2]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquids.[2] Do not mix with other incompatible waste streams.[1][2]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any associated hazard symbols.[1][2]
2. Storage and Disposal:
-
Store waste containers in a well-ventilated, designated waste accumulation area.[2]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][2] Disposal must be in accordance with all national and local regulations.[1]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for Handling and Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 6. fishersci.fr [fishersci.fr]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uwlax.edu [uwlax.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
